INF39
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[(2-chlorophenyl)methyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c1-3-15-12(14)9(2)8-10-6-4-5-7-11(10)13/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAOWWAFBSFWSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C)CC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of INF39 in Inflammasome Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
INF39 is a potent, non-toxic, and irreversible small molecule inhibitor of the NLRP3 inflammasome. Its mechanism of action is highly specific, targeting a critical interaction in the inflammasome assembly pathway, thereby preventing the release of pro-inflammatory cytokines IL-1β and IL-18. This targeted approach positions this compound as a promising therapeutic candidate for a range of NLRP3-driven inflammatory diseases. This document provides an in-depth overview of the role of this compound in NLRP3 inflammasome activation, including its mechanism of action, quantitative efficacy, and detailed experimental protocols for its characterization.
Introduction to the NLRP3 Inflammasome
The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a multi-protein complex of the innate immune system that plays a crucial role in host defense against pathogens and in response to cellular damage. Upon activation by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 protein oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD). This recruitment leads to the formation of a large signaling platform that activates pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms, and can also induce a form of inflammatory cell death known as pyroptosis through the cleavage of gasdermin D (GSDMD). Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory disorders, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, and neurodegenerative diseases.
This compound: A Specific Inhibitor of the NLRP3 Inflammasome
This compound is an acrylate-based compound that has been identified as a specific and irreversible inhibitor of the NLRP3 inflammasome.[1][2] It effectively suppresses NLRP3 activation without affecting other inflammasomes, such as those mediated by NLRC4 or AIM2.[1][2]
Mechanism of Action
The inhibitory activity of this compound is centered on the disruption of a key protein-protein interaction required for NLRP3 inflammasome assembly. Specifically, this compound prevents the interaction between NLRP3 and the NIMA-related kinase 7 (NEK7).[1] This interaction is a critical downstream event following initial NLRP3 activation signals, such as potassium (K+) efflux and the generation of reactive oxygen species (ROS).[1]
By blocking the NLRP3-NEK7 interaction, this compound effectively halts the subsequent steps in inflammasome formation, including:
-
NLRP3 oligomerization: The self-association of NLRP3 monomers into a larger complex.[1]
-
NLRP3-ASC interaction: The recruitment of the ASC adaptor protein to the NLRP3 oligomer.[1]
-
ASC oligomerization and speck formation: The polymerization of ASC into a large perinuclear structure known as the ASC speck, which is a hallmark of inflammasome activation.[1]
Importantly, this compound does not interfere with upstream events such as K+ efflux or ROS production, nor does it directly inhibit the downstream effector protein GSDMD.[1] This specificity highlights its targeted mechanism of action.
Quantitative Data
The inhibitory potency of this compound on the NLRP3 inflammasome has been quantified in cellular assays.
| Compound | Assay | Cell Type | Activators | IC50 | Reference |
| This compound | NLRP3 Inflammasome Inhibition | Not Specified | Not Specified | 10 µM |
Signaling Pathways and Experimental Workflow
NLRP3 Inflammasome Activation Pathway
Caption: Canonical NLRP3 inflammasome activation pathway.
Mechanism of this compound Inhibition
Caption: this compound inhibits NLRP3 inflammasome assembly by blocking the NLRP3-NEK7 interaction.
Experimental Workflow for Assessing this compound Efficacy
Caption: A typical experimental workflow to evaluate the inhibitory effect of this compound on NLRP3 inflammasome activation in macrophages.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay in Bone Marrow-Derived Macrophages (BMDMs)
1. Isolation and Culture of BMDMs:
-
Euthanize C57BL/6 mice and sterilize with 75% ethanol.
-
Isolate femur and tibia bones and flush the bone marrow with DMEM.
-
Lyse red blood cells using a lysis buffer.
-
Culture the bone marrow cells in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 50 ng/mL macrophage colony-stimulating factor (M-CSF) in a CO2 incubator for 5-7 days to differentiate them into macrophages.
2. Inflammasome Priming and Activation:
-
Seed the differentiated BMDMs in appropriate culture plates.
-
Prime the cells with 1 µg/mL of lipopolysaccharide (LPS) for 4 hours.
-
Pre-incubate the primed cells with various concentrations of this compound (or vehicle control) for 1 hour.
-
Activate the NLRP3 inflammasome by treating the cells with 10 µM nigericin for 45 minutes or 5 mM ATP for 30 minutes.
3. Measurement of IL-1β Secretion by ELISA:
-
Collect the cell culture supernatants after the activation step.
-
Centrifuge the supernatants to remove any cellular debris.
-
Quantify the concentration of mature IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
4. Western Blot for Caspase-1 Cleavage:
-
After collecting the supernatants, lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody against the p20 subunit of cleaved caspase-1.
-
After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
5. Visualization of ASC Speck Formation by Immunofluorescence:
-
Seed BMDMs on glass coverslips in a culture plate.
-
Perform the priming, this compound treatment, and activation steps as described above.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% bovine serum albumin in PBS).
-
Incubate with a primary antibody against ASC.
-
After washing, incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear staining.
-
Visualize the ASC specks using a fluorescence microscope.
Conclusion
This compound represents a highly specific and potent inhibitor of the NLRP3 inflammasome. Its well-defined mechanism of action, targeting the crucial NLRP3-NEK7 interaction, distinguishes it from other less specific anti-inflammatory agents. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and therapeutically target the NLRP3 inflammasome pathway. The continued investigation of this compound and similar molecules holds significant promise for the development of novel treatments for a wide range of debilitating inflammatory diseases.
References
INF39: A Technical Guide to a Specific and Irreversible NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Consequently, the development of specific NLRP3 inhibitors is a significant focus of therapeutic research. INF39 is a nontoxic, irreversible, and acrylate-based small molecule inhibitor that has demonstrated high specificity for the NLRP3 inflammasome. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of immunology and drug development.
Introduction
The NOD-like receptor family, pyrin domain-containing 3 (NLRP3) inflammasome is a multi-protein complex that, upon activation by a variety of pathogen- and damage-associated molecular patterns (PAMPs and DAMPs), triggers a cascade of inflammatory responses. This includes the activation of caspase-1, which in turn processes pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18 into their mature forms, and can lead to a form of inflammatory cell death known as pyroptosis.[1][2] Given its central role in inflammation, the NLRP3 inflammasome is a key therapeutic target for numerous autoinflammatory and autoimmune diseases.
This compound has emerged as a potent and specific inhibitor of the NLRP3 inflammasome.[3] It is an irreversible, acrylate-based compound that covalently modifies NLRP3, thereby blocking its activation.[3][4] This guide will delve into the technical details of this compound, providing a thorough understanding of its function and the methodologies used to evaluate its activity.
Mechanism of Action
This compound exerts its inhibitory effect through a multi-step process that ultimately prevents the assembly and activation of the NLRP3 inflammasome.[1][4] The key steps in its mechanism of action are:
-
Inhibition of NLRP3 ATPase Activity: this compound has been shown to inhibit the ATPase activity of NLRP3 in a concentration-dependent manner.[5] This is a critical step as ATP hydrolysis is required for the conformational changes in NLRP3 that lead to its activation.
-
Disruption of NEK7-NLRP3 Interaction: A crucial event in NLRP3 activation is its interaction with the mitotic kinase NEK7.[6][7] this compound has been demonstrated to inhibit the interaction between NEK7 and NLRP3.[1][4]
-
Prevention of NLRP3 Oligomerization: By inhibiting the NEK7-NLRP3 interaction, this compound subsequently blocks the downstream oligomerization of NLRP3 monomers, a necessary step for the formation of the inflammasome complex.[1][4]
-
Inhibition of ASC Oligomerization and Speck Formation: The oligomerized NLRP3 recruits the adaptor protein ASC, leading to the formation of large ASC oligomers known as "specks."[8][9] this compound effectively inhibits ASC oligomerization and the formation of these specks.[1][4]
It is important to note that this compound's mechanism is highly specific. It does not affect upstream events of NLRP3 activation such as potassium (K+) efflux or the generation of reactive oxygen species (ROS).[1][4] Furthermore, it does not directly inhibit the downstream effector protein gasdermin D (GSDMD), which is responsible for pyroptosis.[1][4]
Signaling Pathway of NLRP3 Activation and this compound Inhibition
Caption: NLRP3 activation pathway and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the quantitative data available for this compound, demonstrating its efficacy and specificity as an NLRP3 inhibitor.
Table 1: In Vitro Efficacy of this compound
| Parameter | Assay | Cell Type | Activator(s) | Value | Reference(s) |
| IC50 | IL-1β Release | Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP/Nigericin | 10 µM | [2] |
| Inhibition | IL-1β Release | Mouse BMDMs | LPS + ATP/Nigericin | Significant at 10 µM | [3] |
| Inhibition | NLRP3 ATPase Activity | Cell-free | - | Concentration-dependent | [5] |
Table 2: In Vivo Efficacy of this compound in a Rat Model of DNBS-Induced Colitis
| Parameter | Treatment Group | Result | Reference(s) |
| Macroscopic Damage Score | This compound (12.5, 25, 50 mg/kg/day, oral) | Significant reduction | [10] |
| Colonic Myeloperoxidase (MPO) Levels | This compound (oral administration) | Reduced | [3][5] |
| Colonic IL-1β Levels | This compound (oral administration) | Reduced | [3][5] |
| Colonic TNF Levels | This compound (oral administration) | Reduced | [3][5] |
Table 3: Specificity of this compound
| Inflammasome/Pathway | Effect of this compound | Reference(s) |
| NLRC4 Inflammasome | No inhibition | [1][4] |
| AIM2 Inflammasome | No inhibition | [1][4] |
| Upstream K+ Efflux | No effect | [1][4] |
| Upstream ROS Generation | No effect | [1][4] |
| Downstream GSDMD Activity | No direct inhibition | [1][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Culture and Reagents
-
Cell Lines:
-
THP-1 cells: Human monocytic cell line, often differentiated into macrophage-like cells with phorbol 12-myristate 13-acetate (PMA).
-
Bone Marrow-Derived Macrophages (BMDMs): Primary macrophages isolated from the bone marrow of mice.
-
-
Reagents:
-
Lipopolysaccharide (LPS): Used as a priming signal (Signal 1) to upregulate the expression of NLRP3 and pro-IL-1β.
-
ATP (Adenosine triphosphate) and Nigericin: Used as activation signals (Signal 2) to trigger NLRP3 inflammasome assembly.
-
This compound: Dissolved in a suitable solvent such as DMSO.
-
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol describes the measurement of IL-1β release from macrophages as a readout for NLRP3 inflammasome activation and its inhibition by this compound.
Caption: Workflow for in vitro NLRP3 inflammasome activation and inhibition assay.
-
Cell Seeding: Seed BMDMs or PMA-differentiated THP-1 cells in a 96-well plate at an appropriate density.
-
Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL) for 4 hours to induce the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of this compound for a specified time (e.g., 30 minutes).
-
Activation (Signal 2): Add an NLRP3 activator such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM) for a short incubation period (e.g., 30-60 minutes).
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Measurement of IL-1β: Quantify the concentration of IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
ASC Oligomerization (Speck Formation) Assay
This assay visualizes the formation of ASC specks, a hallmark of inflammasome activation, and assesses the inhibitory effect of this compound.
Caption: Workflow for ASC oligomerization (speck formation) assay.
-
Cell Culture: Use macrophages, preferably a cell line stably expressing ASC tagged with a fluorescent protein (e.g., ASC-GFP), seeded on glass coverslips.
-
Priming and Inhibition: Prime the cells with LPS and then pre-incubate with this compound as described in the previous protocol.
-
Activation: Stimulate the cells with an NLRP3 activator.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.
-
Immunostaining: If not using a fluorescent reporter cell line, stain for endogenous ASC using a primary antibody against ASC followed by a fluorescently labeled secondary antibody.
-
Microscopy: Visualize the cells using a fluorescence microscope.
-
Quantification: Count the number of cells containing ASC specks (large, distinct fluorescent puncta) and express this as a percentage of the total number of cells.
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
This protocol is used to assess the effect of this compound on the interaction between NLRP3, NEK7, and ASC.
Caption: Logical flow of a co-immunoprecipitation experiment.
-
Cell Treatment and Lysis: Treat macrophages with LPS, this compound, and an NLRP3 activator. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific for the protein of interest (e.g., anti-NLRP3) and protein A/G beads to pull down the target protein and its interacting partners.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using a low pH buffer or SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the suspected interacting proteins (e.g., anti-NEK7, anti-ASC).
Conclusion
This compound is a valuable tool for studying the NLRP3 inflammasome and holds promise as a lead compound for the development of therapeutics for NLRP3-driven diseases. Its high specificity and irreversible mode of action make it a particularly interesting candidate. This technical guide provides a foundational understanding of this compound's properties and the experimental approaches to investigate its function. As research in this field continues, a deeper understanding of the in vivo efficacy, pharmacokinetics, and safety profile of this compound and its derivatives will be crucial for its potential translation into clinical applications.
References
- 1. NLRP3 inflammasome inhibitor this compound attenuated NLRP3 assembly in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Structural mechanism for NEK7-licensed NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of NLRP3 inflammasome activation by A20 through modulation of NEK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ASC Speck Formation as a Readout for Inflammasome Activation | Springer Nature Experiments [experiments.springernature.com]
- 9. ASC speck formation as a readout for inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to INF39: An Irreversible NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, chemical properties, and mechanism of action of INF39, a potent and irreversible inhibitor of the NLRP3 inflammasome. The information presented herein is intended for researchers, scientists, and drug development professionals working in the fields of immunology, inflammation, and pharmacology.
Discovery and Overview
This compound is a non-toxic, acrylate-based small molecule that has been identified as a specific and irreversible inhibitor of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome.[1][2][3] The NLRP3 inflammasome is a key component of the innate immune system that, upon activation by a wide range of stimuli, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[1][4] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a significant therapeutic target.[4] this compound was developed as a further optimization of an earlier compound, INF4E, for the potential treatment of inflammatory bowel disease.[3][5]
Chemical Properties
This compound is characterized by the following chemical and physical properties:
| Property | Value | Source |
| CAS Number | 866028-26-4 | [2][5][6] |
| Molecular Formula | C₁₂H₁₃ClO₂ | [6] |
| Molecular Weight | 224.7 g/mol | [6] |
| Formal Name | 2-chloro-α-methylene-benzenepropanoic acid, ethyl ester | [6] |
| Purity | ≥98% | |
| Solubility | Soluble in DMSO, DMF, and Ethanol (30 mg/ml) | [6][7] |
| Storage | Store at -20°C |
Mechanism of Action
This compound exerts its inhibitory effects through a multi-faceted mechanism targeting the NLRP3 inflammasome pathway. It is an irreversible inhibitor that covalently modifies the NLRP3 protein.[2][5][8]
Key mechanistic features include:
-
Direct NLRP3 Interaction: this compound directly and irreversibly interacts with the NLRP3 protein, which is believed to involve a Michael addition reaction with a cysteine residue in the ATP-binding site of the NACHT domain.[2][8]
-
Inhibition of NLRP3 ATPase Activity: The compound inhibits the ATPase activity of NLRP3 in a concentration-dependent manner, a critical step for inflammasome activation.[2][8][9] At a concentration of 100 μM, this compound exhibits 52% inhibition of NLRP3 ATPase.
-
Blockade of Conformational Changes: this compound interferes with the conformational changes in NLRP3 that are necessary for its activation, without affecting the initial sensing of stimuli like intracellular K+ decrease.[5][7]
-
Inhibition of NEK7-NLRP3 Interaction: A crucial step in NLRP3 activation is its interaction with the serine/threonine kinase NEK7. This compound has been shown to inhibit the interaction between NEK7 and NLRP3.[3][10]
-
Downstream Effects: By targeting NLRP3, this compound effectively blocks the downstream consequences of inflammasome activation, including caspase-1 activation, IL-1β and IL-18 release, and pyroptosis.[1][2][5][6] It also has an effect on the NF-κB pathway.[5][7]
The following diagram illustrates the proposed signaling pathway and the points of intervention by this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. NLRP3 inflammasome inhibitor this compound attenuated NLRP3 assembly in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of second-generation NLRP3 inflammasome inhibitors: Design, synthesis, and biological characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | NOD-like Receptor (NLR) | NOD | TargetMol [targetmol.com]
- 8. Inhibiting the NLRP3 Inflammasome [mdpi.com]
- 9. This compound | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 10. researchgate.net [researchgate.net]
Structural Analysis of the INF39-NLRP3 Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. INF39 is a potent and specific irreversible inhibitor of the NLRP3 inflammasome, offering a promising therapeutic avenue. This technical guide provides an in-depth analysis of the structural and molecular interactions between this compound and NLRP3. It summarizes key quantitative data, details essential experimental protocols for studying this interaction, and presents visual representations of the relevant pathways and workflows to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
Introduction to NLRP3 and this compound
The NLRP3 inflammasome is a multi-protein complex that responds to a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), leading to the activation of caspase-1 and the subsequent maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. The activation of NLRP3 is a two-step process involving a priming signal, typically from microbial components or endogenous cytokines, and an activation signal from a diverse range of stimuli.
This compound is a non-toxic, acrylate-based compound that acts as an irreversible and specific inhibitor of the NLRP3 inflammasome.[1][2] It does not affect other inflammasomes like NLRC4 or AIM2.[2] The primary mechanism of this compound involves the direct covalent modification of the NLRP3 protein, which prevents the conformational changes necessary for its activation and the subsequent assembly of the inflammasome complex.[3][4]
Structural Basis of the this compound-NLRP3 Interaction
The NLRP3 protein is composed of three main domains: a central nucleotide-binding and oligomerization (NACHT) domain, a C-terminal leucine-rich repeat (LRR) domain, and an N-terminal pyrin domain (PYD). The NACHT domain possesses ATPase activity, which is crucial for NLRP3 activation.
This compound exerts its inhibitory effect by covalently binding to the NACHT domain of NLRP3.[5] This irreversible interaction is thought to lock the NLRP3 protein in an inactive conformation, thereby preventing its ATPase activity and subsequent oligomerization.[3][4] A critical step in NLRP3 activation is its interaction with the serine/threonine kinase NEK7.[6] this compound has been shown to inhibit the interaction between NEK7 and NLRP3, which is a key event in the assembly of the functional inflammasome.[2][6] This disruption of the NLRP3-NEK7 complex prevents the recruitment of the adaptor protein ASC and pro-caspase-1, ultimately blocking the inflammatory cascade.[2]
While a high-resolution crystal or cryo-electron microscopy (cryo-EM) structure of NLRP3 in a covalent complex with this compound is not yet publicly available, cryo-EM structures of NLRP3 in complex with other inhibitors, such as CRID3 (MCC950), have provided significant insights into the binding pockets within the NACHT domain and the conformational state of the inactive protein.[7] These structures serve as a valuable template for understanding how small molecules can modulate NLRP3 activity.
Quantitative Data on the this compound-NLRP3 Interaction
The following table summarizes the available quantitative data regarding the inhibitory activity of this compound on the NLRP3 inflammasome. Due to the irreversible nature of the binding, traditional equilibrium dissociation constants (Kd) are not typically reported. Instead, the potency is often expressed as the half-maximal inhibitory concentration (IC50).
| Parameter | Value | Cell Type/Assay Condition | Reference |
| IC50 for NLRP3 Inflammasome Inhibition | ~10 µM | Inhibition of IL-1β release in macrophages | |
| IC50 for NLRP3 ATPase Activity Inhibition | Not explicitly quantified, but this compound is a known inhibitor. | Purified NLRP3 protein | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and NLRP3.
Co-Immunoprecipitation (Co-IP) to Assess NLRP3-NEK7 Interaction
This protocol is designed to determine if this compound disrupts the interaction between NLRP3 and its essential binding partner, NEK7.
Materials:
-
HEK293T cells
-
Expression vectors for FLAG-tagged NLRP3 and HA-tagged NEK7
-
Lipofectamine 2000 or similar transfection reagent
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-FLAG antibody (for immunoprecipitation)
-
Anti-HA antibody (for Western blotting)
-
Anti-NLRP3 antibody (for Western blotting)
-
Protein A/G magnetic beads
-
This compound
-
DMSO (vehicle control)
Procedure:
-
Cell Culture and Transfection: Co-transfect HEK293T cells with FLAG-NLRP3 and HA-NEK7 expression vectors using Lipofectamine 2000 according to the manufacturer's instructions.
-
Inhibitor Treatment: 24 hours post-transfection, treat the cells with varying concentrations of this compound or DMSO for a specified time (e.g., 4-6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with an anti-FLAG antibody overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads three times with lysis buffer.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with anti-HA and anti-NLRP3 antibodies to detect co-immunoprecipitated NEK7 and immunoprecipitated NLRP3, respectively.
-
NLRP3 ATPase Activity Assay
This assay measures the ability of this compound to inhibit the ATPase activity of NLRP3.
Materials:
-
Purified recombinant NLRP3 protein
-
This compound
-
DMSO (vehicle control)
-
ATP
-
ATPase/GTPase activity assay kit (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Inhibitor Pre-incubation: Pre-incubate the purified NLRP3 protein with varying concentrations of this compound or DMSO in the assay buffer for 30-60 minutes at room temperature to allow for covalent modification.
-
Initiate Reaction: Add ATP to initiate the ATPase reaction.
-
Measure ATP Hydrolysis: After a defined incubation period (e.g., 60 minutes) at 37°C, measure the amount of ADP produced using a commercial kit, such as the ADP-Glo™ Kinase Assay, which measures luminescence proportional to the ADP concentration.
-
Data Analysis: Calculate the percentage of ATPase activity inhibition for each this compound concentration relative to the DMSO control.
Bioluminescence Resonance Energy Transfer (BRET) Assay for NLRP3 Conformational Change
This assay can be used to monitor changes in the conformation of NLRP3 in live cells upon treatment with this compound.
Materials:
-
HEK293T cells
-
Expression vectors for NLRP3 fused to a BRET donor (e.g., NanoLuc luciferase) and a BRET acceptor (e.g., HaloTag with a fluorescent ligand) at its N- and C-termini, respectively.
-
Transfection reagent
-
This compound
-
DMSO (vehicle control)
-
BRET substrate (e.g., furimazine)
-
Plate reader capable of measuring dual-wavelength luminescence
Procedure:
-
Cell Culture and Transfection: Transfect HEK293T cells with the NLRP3-BRET sensor construct.
-
Ligand Labeling: 24 hours post-transfection, label the HaloTag with the fluorescent BRET acceptor ligand according to the manufacturer's protocol.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound or DMSO.
-
BRET Measurement:
-
Add the BRET substrate to the cells.
-
Immediately measure the luminescence emission at the donor and acceptor wavelengths using a BRET-compatible plate reader.
-
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A change in the BRET ratio upon this compound treatment would indicate a conformational change in the NLRP3 protein.
Cryo-Electron Microscopy (Cryo-EM) of the this compound-NLRP3 Complex
This protocol outlines the general steps for determining the structure of the NLRP3-INF39 complex.
Materials:
-
Purified recombinant NLRP3 protein
-
This compound
-
Vitrification apparatus (e.g., Vitrobot)
-
Cryo-EM grids
-
Cryo-transmission electron microscope equipped with a direct electron detector
-
Image processing software (e.g., RELION, CryoSPARC)
Procedure:
-
Complex Formation: Incubate purified NLRP3 with an excess of this compound to ensure complete covalent modification.
-
Sample Vitrification: Apply a small volume of the NLRP3-INF39 complex solution to a cryo-EM grid, blot away excess liquid, and plunge-freeze the grid in liquid ethane.
-
Data Collection: Screen the vitrified grids for optimal ice thickness and particle distribution. Collect a large dataset of high-resolution images using a cryo-transmission electron microscope.
-
Image Processing:
-
Perform motion correction and contrast transfer function (CTF) estimation on the raw movie frames.
-
Pick individual particles corresponding to the NLRP3-INF39 complex.
-
Perform 2D and 3D classification to select for homogenous particle populations.
-
Generate a high-resolution 3D reconstruction of the complex.
-
-
Model Building and Refinement: Build an atomic model of the NLRP3-INF39 complex into the cryo-EM density map and refine it to high accuracy.
Visualizations
Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition by this compound
Caption: NLRP3 inflammasome activation pathway and its inhibition by this compound.
Experimental Workflow for Co-Immunoprecipitation
References
- 1. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Covalent targeting as a common mechanism for inhibiting NLRP3 inflammasome assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Structural mechanism for NEK7-licensed NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
INF39 Target Validation in Primary Immune Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
INF39 is a potent and irreversible inhibitor of the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases. This technical guide provides a comprehensive overview of the target validation of this compound in primary immune cells. It details the mechanism of action, summarizes key quantitative data, provides experimental protocols for core assays, and visualizes the relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals working on NLRP3-driven pathologies.
Introduction to this compound and the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, upon activation by a variety of pathogenic and endogenous danger signals, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of programmed cell death known as pyroptosis.[1] Dysregulation of the NLRP3 inflammasome is associated with a host of chronic inflammatory and autoimmune diseases.[2] this compound has emerged as a specific and irreversible inhibitor of the NLRP3 inflammasome, offering a promising therapeutic strategy for these conditions.[3][4] This guide focuses on the validation of this compound's target engagement and its functional consequences in primary immune cells.
Mechanism of Action of this compound
This compound exerts its inhibitory effect through a specific and direct interaction with the NLRP3 protein.[4] It is an acrylate-based compound that acts as an irreversible inhibitor.[3] The core mechanism of this compound involves the disruption of the NLRP3 inflammasome assembly.[3][5]
Key mechanistic features include:
-
Inhibition of NEK7-NLRP3 Interaction: this compound blocks the crucial interaction between NLRP3 and NEK7 (NIMA-related kinase 7), a critical step for NLRP3 activation and subsequent inflammasome assembly.[3][5]
-
Disruption of Inflammasome Formation: By preventing the NEK7-NLRP3 interaction, this compound subsequently inhibits NLRP3-NLRP3 and NLRP3-ASC interactions, ASC oligomerization, and the formation of ASC specks.[3][5]
-
Specificity: this compound specifically inhibits the NLRP3 inflammasome and does not affect other inflammasomes such as NLRC4 or AIM2.[3][5]
-
No Effect on Upstream or Downstream Events: The inhibitory action of this compound is precise. It does not affect upstream events in NLRP3 activation, such as potassium (K+) efflux, generation of reactive oxygen species (ROS), or changes in mitochondrial membrane potential.[3][5] Furthermore, it does not directly inhibit the downstream effector protein Gasdermin D (GSDMD), which is responsible for pyroptosis.[3][5]
Quantitative Data on this compound Activity
The following tables summarize the quantitative data available on the inhibitory activity of this compound in various cellular models.
Table 1: In Vitro Inhibition of NLRP3 Inflammasome Activation by this compound
| Cell Type | Assay | Stimulus | Readout | IC50 | Citation |
| Human THP-1 cells | Pyroptosis Assay | LPS | Pyroptosis | ≤ 0.5 µM | [6] |
| Human Whole Blood | AlphaLISA | LPS | IL-1β Release | ≤ 0.5 µM | [6] |
| Bone Marrow-Derived Macrophages (BMDMs) | Cytokine Measurement | Not Specified | IL-1β Release | Not Specified | [4] |
| Bone Marrow-Derived Macrophages (BMDMs) | LDH Assay | Not Specified | Pyroptosis | Not Specified | [4] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease Model | Treatment | Key Findings | Citation |
| Male Sprague-Dawley Rats | DNBS-induced Colitis | Oral administration of this compound (12.5 mg/kg) | Reduced macroscopic damage score, colonic myeloperoxidase (MPO), IL-1β, and TNF levels. | [4] |
Experimental Protocols
This section outlines the detailed methodologies for key experiments used to validate the target of this compound.
NLRP3 Inflammasome Activation Assay in Primary Macrophages
This protocol describes the induction of NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) and its inhibition by this compound.
Materials:
-
Bone marrow cells from mice
-
L929-cell conditioned medium or recombinant M-CSF
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
This compound
-
ELISA kit for mouse IL-1β
-
LDH cytotoxicity assay kit
Procedure:
-
BMDM Differentiation:
-
Harvest bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in RPMI-1640 supplemented with 10% FBS and 20% L929-cell conditioned medium (or recombinant M-CSF) for 7 days to differentiate them into macrophages.
-
-
Cell Plating and Priming:
-
Plate the differentiated BMDMs in 96-well plates at a density of 1 x 10^5 cells/well.
-
Prime the cells with LPS (1 µg/mL) for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
-
This compound Treatment:
-
Pre-treat the primed cells with various concentrations of this compound for 30-60 minutes.
-
-
NLRP3 Activation:
-
Induce NLRP3 inflammasome activation by adding a second signal, such as ATP (5 mM) for 30 minutes or Nigericin (10 µM) for 1 hour.
-
-
Sample Collection and Analysis:
-
Centrifuge the plates and collect the supernatants.
-
Measure the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Measure the release of lactate dehydrogenase (LDH) into the supernatants as an indicator of pyroptosis using an LDH cytotoxicity assay kit.
-
Co-immunoprecipitation to Assess NEK7-NLRP3 Interaction
This protocol is designed to demonstrate that this compound inhibits the interaction between NEK7 and NLRP3.
Materials:
-
Primary immune cells (e.g., BMDMs)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against NLRP3 or NEK7 for immunoprecipitation
-
Protein A/G magnetic beads
-
Antibodies against NLRP3 and NEK7 for Western blotting
-
This compound
Procedure:
-
Cell Treatment and Lysis:
-
Treat primed BMDMs with or without this compound, followed by an NLRP3 activator.
-
Lyse the cells in ice-cold lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-NLRP3 antibody (or anti-NEK7) overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against both NLRP3 and NEK7, followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system. A reduction in the co-immunoprecipitated protein in the this compound-treated sample indicates inhibition of the interaction.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the mechanism of this compound action.
Canonical NLRP3 Inflammasome Activation Pathway
Caption: Canonical NLRP3 inflammasome activation pathway.
Mechanism of this compound Inhibition
Caption: Mechanism of this compound-mediated inhibition of NLRP3.
Experimental Workflow for this compound Target Validation
Caption: Experimental workflow for this compound target validation.
Conclusion
This compound is a highly specific and potent irreversible inhibitor of the NLRP3 inflammasome. The validation of its target in primary immune cells is supported by its ability to block the NEK7-NLRP3 interaction, thereby preventing inflammasome assembly and subsequent pro-inflammatory cytokine release and pyroptosis. The data and protocols presented in this guide provide a solid foundation for further investigation and development of this compound as a therapeutic agent for NLRP3-mediated diseases.
References
- 1. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NLRP3 inflammasome inhibitor this compound attenuated NLRP3 assembly in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. | BioWorld [bioworld.com]
The Upstream and Downstream Effects of INF39 Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
INF39 is a potent, specific, and irreversible inhibitor of the NLRP3 inflammasome, a key signaling complex implicated in a wide range of inflammatory diseases. This technical guide provides an in-depth overview of the upstream and downstream effects of this compound signaling. It details the molecular mechanism of this compound action, its impact on cellular processes, and provides comprehensive experimental protocols for studying its effects. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and target the NLRP3 inflammasome pathway.
Introduction to this compound and the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system. Its activation triggers the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of inflammatory cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is associated with a variety of inflammatory conditions, including autoinflammatory diseases, cardiometabolic disorders, and neurodegenerative diseases.
This compound has emerged as a valuable tool compound and a potential therapeutic lead for its specific inhibition of the NLRP3 inflammasome. It is a nontoxic, irreversible, acrylate-based inhibitor that directly targets the NLRP3 protein.
Upstream Signaling Events Unaffected by this compound
A crucial aspect of this compound's specificity is its lack of interference with the upstream signaling events that lead to NLRP3 activation. Canonical NLRP3 activation is a two-step process involving a priming signal (Signal 1) and an activation signal (Signal 2).
-
Signal 1 (Priming): This signal, typically initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the transcriptional upregulation of NLRP3 and pro-IL-1β via the NF-κB pathway.
-
Signal 2 (Activation): A variety of stimuli, including ATP, nigericin, and crystalline substances, trigger this second signal. This leads to several intracellular events, including:
-
Potassium (K+) efflux
-
Reactive oxygen species (ROS) generation
-
Mitochondrial dysfunction
-
This compound does not affect these upstream events. This specificity makes it a precise tool for studying the direct consequences of NLRP3 inhibition without the confounding effects of interfering with broader cellular stress responses.
The Core Mechanism: this compound's Direct Inhibition of NLRP3
The primary mechanism of action of this compound is the direct and irreversible inhibition of the NLRP3 protein. This inhibition occurs at a critical step in the assembly of the inflammasome complex.
Inhibition of the NEK7-NLRP3 Interaction
The interaction between NLRP3 and the NIMA-related kinase 7 (NEK7) is an essential checkpoint for NLRP3 inflammasome activation. NEK7 acts as a scaffold, facilitating the conformational changes in NLRP3 necessary for its oligomerization. This compound directly interferes with this crucial protein-protein interaction. By preventing the binding of NEK7 to NLRP3, this compound effectively halts the inflammasome assembly cascade at its inception.
Downstream Effects of this compound Signaling
By blocking the initial step of NLRP3 inflammasome assembly, this compound triggers a cascade of downstream inhibitory effects.
Inhibition of NLRP3 Oligomerization and ASC Speck Formation
Following the NEK7-NLRP3 interaction, NLRP3 monomers oligomerize to form a large, ring-like structure. This oligomer then recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which in turn polymerizes into a large signaling platform known as the ASC speck. This compound, by preventing the initial NEK7-NLRP3 binding, effectively blocks NLRP3 oligomerization and the subsequent formation of the ASC speck.[1]
Inhibition of Caspase-1 Activation
The ASC speck serves as a scaffold for the recruitment and proximity-induced activation of pro-caspase-1. Activated caspase-1 is a cysteine protease responsible for the cleavage and maturation of pro-inflammatory cytokines. As this compound prevents ASC speck formation, the recruitment and auto-activation of pro-caspase-1 are inhibited.
Reduction of Pro-inflammatory Cytokine Release
The primary function of the activated NLRP3 inflammasome is the maturation and secretion of IL-1β and IL-18. By inhibiting caspase-1 activation, this compound leads to a dose-dependent reduction in the release of these potent pro-inflammatory cytokines.
Inhibition of Pyroptosis
Activated caspase-1 also cleaves Gasdermin D (GSDMD). The N-terminal fragment of cleaved GSDMD inserts into the cell membrane, forming pores that lead to cell swelling, lysis, and the release of cellular contents—a process known as pyroptosis. This compound, by blocking the upstream activation of caspase-1, indirectly inhibits GSDMD cleavage and subsequent pyroptotic cell death. It is important to note that this compound does not directly inhibit GSDMD itself.[1]
References
In Vivo Efficacy of INF39: A Technical Guide for Researchers
An In-depth Analysis of the Preclinical Evidence for a Novel NLRP3 Inflammasome Inhibitor
This technical guide provides a comprehensive overview of the in vivo efficacy of INF39, a potent and irreversible inhibitor of the NLRP3 inflammasome. Designed for researchers, scientists, and drug development professionals, this document synthesizes the available preclinical data, details experimental methodologies, and visualizes key molecular pathways to support further investigation and development of this promising therapeutic candidate.
Executive Summary
This compound has demonstrated significant therapeutic potential in a preclinical model of inflammatory bowel disease (IBD) by directly targeting the NLRP3 inflammasome, a key driver of inflammation. In a well-established rat model of 2,4-dinitrobenzenesulfonic acid (DNBS)-induced colitis, oral administration of this compound led to a dose-dependent amelioration of disease severity. This was evidenced by improvements in systemic inflammatory markers, a reduction in macroscopic and microscopic colon damage, and a significant decrease in the levels of key pro-inflammatory cytokines. While the current in vivo data is primarily focused on IBD, the mechanism of action of this compound suggests its potential applicability across a range of NLRP3-mediated diseases. However, publicly available data on the efficacy of this compound in other disease models, such as neuroinflammatory or metabolic disorders, and detailed pharmacokinetic profiles are not yet available.
Mechanism of Action: Targeting the Core of the Inflammasome
This compound is a nontoxic, irreversible inhibitor that directly interacts with the NLRP3 protein.[1] Its mechanism involves the inhibition of the NLRP3's intrinsic ATPase activity, which is a critical step for the assembly and activation of the inflammasome complex.[1] Furthermore, this compound has been shown to inhibit the crucial interaction between NLRP3 and NEK7, a kinase essential for inflammasome activation, which subsequently prevents NLRP3-ASC speck formation and downstream inflammatory signaling.[2] This targeted action prevents the activation of caspase-1 and the subsequent maturation and release of the potent pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).
Signaling Pathway of this compound Action
References
Methodological & Application
Application Notes and Protocols for INF39: A Potent NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
INF39 is a non-toxic, irreversible inhibitor of the NLRP3 inflammasome, a key component of the innate immune system involved in the inflammatory response.[1][2][3] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, making it a significant target for therapeutic intervention. This compound exerts its inhibitory effect through direct and irreversible binding to the NLRP3 protein, which in turn blocks its ATPase activity and subsequent downstream signaling.[1][3] This ultimately prevents the activation of caspase-1, the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and a form of inflammatory cell death known as pyroptosis.[1][4] These application notes provide detailed protocols for the dissolution and preparation of this compound for various experimental settings.
Physicochemical Properties and Solubility
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₃ClO₂ | [5] |
| Molecular Weight | 224.68 g/mol | |
| CAS Number | 866028-26-4 | [5] |
| Purity | ≥98% | |
| Appearance | Powder | [4] |
| Storage | Store powder at -20°C for up to 3 years. Store solutions at -80°C for up to 1 year. | [4] |
| Solubility (In Vitro) | DMSO: ≥10 mg/mL (44.51 mM), Ethanol: 30 mg/mL, DMF: 30 mg/mL | [4][5][6] |
| Solubility (In Vivo Formulations) | ≥ 2.5 mg/mL in various formulations (see protocols below) | [2] |
Mechanism of Action: NLRP3 Inflammasome Inhibition
This compound specifically targets the NLRP3 inflammasome. Its mechanism involves the direct, irreversible binding to the NLRP3 protein. This interaction inhibits the essential ATPase activity of NLRP3 and prevents the crucial interaction between NEK7 and NLRP3, which is a necessary step for inflammasome assembly.[7][8] Consequently, the downstream cascade of inflammasome activation is halted. This includes the prevention of NLRP3 oligomerization, the recruitment of the ASC adaptor protein, and the subsequent activation of caspase-1. By inhibiting caspase-1, this compound blocks the processing and release of the potent pro-inflammatory cytokines IL-1β and IL-18, and prevents pyroptotic cell death.[1][4] It is important to note that this compound does not affect upstream events such as potassium efflux or the generation of reactive oxygen species (ROS), nor does it directly inhibit the downstream effector protein Gasdermin D (GSDMD).[7][8]
Caption: Mechanism of this compound action on the NLRP3 inflammasome pathway.
Experimental Protocols
Preparation of Stock Solutions for In Vitro Experiments
It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent, which can then be diluted to the final working concentration in cell culture media.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol, anhydrous
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10-30 mg/mL).
-
Dissolution: Vortex the solution vigorously until the powder is completely dissolved. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months.[2]
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
Protocol for In Vitro Inhibition of NLRP3 Inflammasome Activation in Macrophages
This protocol describes the use of this compound to inhibit NLRP3 inflammasome activation in lipopolysaccharide (LPS)-primed bone marrow-derived macrophages (BMDMs) or THP-1 cells. A common working concentration for this compound in such assays is 10 µM.[2][4][5]
Materials:
-
LPS-primed BMDMs or THP-1 cells
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
NLRP3 activators (e.g., ATP or Nigericin)
-
Assay kits for IL-1β, LDH (for pyroptosis), and Caspase-1 activity
Protocol:
-
Cell Seeding: Seed LPS-primed macrophages in a suitable multi-well plate at the desired density.
-
This compound Pre-incubation: Dilute the this compound stock solution to the desired final concentration (e.g., 10 µM) in cell culture medium and add it to the cells. Incubate for a period of 15-60 minutes at 37°C.
-
NLRP3 Activation: Add the NLRP3 activator (e.g., ATP or nigericin) to the wells and incubate for the recommended time (e.g., 40 minutes for ATP).
-
Sample Collection: Collect the cell culture supernatants for the measurement of IL-1β release and LDH activity.
-
Analysis: Quantify the levels of IL-1β, LDH, and caspase-1 activity according to the manufacturer's instructions for the respective assay kits.
Preparation of Formulations for In Vivo Experiments
For animal studies, this compound can be formulated for oral administration. Below are examples of vehicle formulations that have been used.
Protocol 1: PEG300/Tween-80/Saline Formulation [2]
-
Prepare a stock solution of this compound in DMSO.
-
Sequentially add the following co-solvents in the specified volumetric ratios:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Ensure the final solution is clear. This formulation can achieve a solubility of ≥ 2.5 mg/mL.[2]
Protocol 2: SBE-β-CD/Saline Formulation [2]
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a 20% solution of SBE-β-CD in saline.
-
Add the DMSO stock solution to the SBE-β-CD solution to achieve a final solvent ratio of 10% DMSO and 90% (20% SBE-β-CD in Saline).
-
This formulation can achieve a solubility of ≥ 2.5 mg/mL.[2]
Protocol 3: Corn Oil Formulation [2]
-
Prepare a stock solution of this compound in DMSO.
-
Add corn oil to the DMSO stock to achieve a final solvent ratio of 10% DMSO and 90% Corn Oil.
-
This formulation can achieve a solubility of ≥ 2.5 mg/mL.[2]
Note for In Vivo Formulations: It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.[2]
Experimental Workflow for this compound Application
The following diagram illustrates a general workflow for utilizing this compound in experimental research.
Caption: General experimental workflow for this compound from preparation to analysis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | NOD-like Receptor (NLR) | NOD | TargetMol [targetmol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. NLRP3 inflammasome inhibitor this compound attenuated NLRP3 assembly in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NLRP3 Inhibition Using INF39
For Researchers, Scientists, and Drug Development Professionals
Introduction
INF39 is a potent, irreversible, and specific inhibitor of the NLRP3 inflammasome. It functions by covalently modifying the NLRP3 protein, thereby preventing its activation and the subsequent inflammatory cascade. These application notes provide detailed protocols for utilizing this compound to study and inhibit the NLRP3 inflammasome in various experimental settings.
Mechanism of Action
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response. Its activation leads to the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18, and induces a form of programmed cell death known as pyroptosis. The activation of the NLRP3 inflammasome is a two-step process: a priming signal (e.g., via Toll-like receptors) and an activation signal (e.g., from various pathogen- or danger-associated molecular patterns).
This compound acts as a direct inhibitor of NLRP3. It has been shown to specifically suppress NLRP3 activation without affecting other inflammasomes like NLRC4 or AIM2. The proposed mechanism involves the inhibition of the interaction between NEK7 and NLRP3, a critical step for NLRP3 oligomerization and the formation of the active inflammasome complex. This ultimately prevents the recruitment of the adaptor protein ASC, ASC oligomerization, and the formation of ASC specks, which are hallmarks of inflammasome activation.
Caption: Mechanism of NLRP3 inflammasome inhibition by this compound.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound in various experimental models.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Type | Activator(s) | IC50 | Reference |
| IL-1β Release | Human THP-1 derived macrophages | LPS + ATP/Nigericin | 10 µM | [1] |
| IL-1β Release | Murine Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP/Nigericin | ~10 µM (50% inhibition) | [2] |
| NLRP3 ATPase Activity | Isolated Enzyme | ATP | 52% inhibition at 100 µM | [2] |
| Pyroptosis | THP-1 cells | Not specified | Significant prevention | [3] |
Table 2: In Vivo Activity of this compound in a Rat Model of Colitis
| Parameter | Dosage | Effect | Reference |
| Body Weight | 12.5, 25, 50 mg/kg/day (p.o.) | Significantly attenuated weight loss | [4] |
| Macroscopic Damage Score | 25 mg/kg/day (p.o.) | Significant reduction | |
| Colonic IL-1β Levels | 25 mg/kg/day (p.o.) | Significant decrease | |
| Colonic Length | 12.5, 25, 50 mg/kg/day (p.o.) | Dose-dependent attenuation of shortening | [4] |
Experimental Protocols
The following are detailed protocols for assessing the inhibitory effect of this compound on NLRP3 inflammasome activation.
Protocol 1: In Vitro Inhibition of NLRP3 Inflammasome Activation in THP-1 Cells
This protocol describes the use of the human monocytic cell line THP-1 to assess the efficacy of this compound.
Caption: Experimental workflow for this compound testing in THP-1 cells.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in DMSO)
-
Nigericin or ATP
-
ELISA kit for human IL-1β
-
Caspase-1 activity assay kit
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium.
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Differentiate the cells into macrophage-like cells by treating with PMA (e.g., 100 nM) for 3 hours.
-
Wash the cells with fresh medium to remove PMA and allow them to rest for 24 hours.
-
-
Priming:
-
Prime the differentiated THP-1 cells with LPS (e.g., 1 µg/mL) for 3 hours.
-
-
Inhibition:
-
Pre-incubate the primed cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for 30-60 minutes. Include a vehicle control (DMSO).
-
-
Activation:
-
Activate the NLRP3 inflammasome by adding Nigericin (e.g., 10 µM) for 1 hour or ATP (e.g., 5 mM) for 30 minutes.
-
-
Sample Collection:
-
Centrifuge the plate and collect the cell culture supernatants for IL-1β and LDH assays.
-
Lyse the remaining cells for the Caspase-1 activity assay.
-
-
Analysis:
-
IL-1β Release: Measure the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Caspase-1 Activity: Measure caspase-1 activity in the cell lysates using a fluorometric or colorimetric assay kit.
-
Pyroptosis (LDH Release): Measure the amount of LDH released into the supernatants using a cytotoxicity assay kit.
-
Protocol 2: Inhibition of ASC Speck Formation
This protocol is for visualizing the effect of this compound on the formation of ASC specks, a key downstream event in inflammasome activation.
Materials:
-
Differentiated and primed THP-1 cells (from Protocol 1) or primed Bone Marrow-Derived Macrophages (BMDMs)
-
This compound
-
Nigericin or ATP
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against ASC
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Follow steps 1-4 of Protocol 1, using cells cultured on glass coverslips in a 24-well plate.
-
-
Fixation and Permeabilization:
-
After the activation step, gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
-
Immunostaining:
-
Wash with PBS and block with 1% BSA for 1 hour.
-
Incubate with a primary antibody against ASC overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the percentage of cells with ASC specks in different treatment groups. ASC specks will appear as a single large, perinuclear aggregate of ASC.
-
Protocol 3: In Vivo Inhibition of NLRP3 in a Murine Model of Colitis
This protocol provides a general framework for evaluating the efficacy of this compound in a chemically induced colitis model.
Caption: Workflow for in vivo testing of this compound in a colitis model.
Materials:
-
Mice (e.g., C57BL/6 or BALB/c)
-
Dinitrobenzenesulfonic acid (DNBS) or Dextran sulfate sodium (DSS)
-
This compound
-
Vehicle (e.g., olive oil)
-
Tools for oral gavage and tissue collection
-
Myeloperoxidase (MPO) assay kit
-
ELISA kit for murine IL-1β
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize mice for at least one week before the experiment.
-
Divide mice into control, colitis, and this compound-treated groups.
-
-
Induction of Colitis:
-
Induce colitis using a standard protocol, for example, intrarectal administration of DNBS or providing DSS in the drinking water.
-
-
Treatment:
-
Administer this compound orally (e.g., 12.5, 25, 50 mg/kg) daily, starting from the day of colitis induction. Administer vehicle to the control and colitis groups.
-
-
Monitoring:
-
Monitor the mice daily for clinical signs of colitis, including body weight loss, stool consistency, and rectal bleeding. Calculate a Disease Activity Index (DAI).
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 5-7), euthanize the mice.
-
Excise the colon and measure its length and weight.
-
Score the macroscopic damage.
-
Collect a portion of the colon for histological analysis (H&E staining).
-
Homogenize another portion of the colon to measure MPO activity (a marker of neutrophil infiltration) and IL-1β levels by ELISA.
-
Conclusion
This compound is a valuable tool for investigating the role of the NLRP3 inflammasome in health and disease. The protocols provided here offer a starting point for researchers to study the inhibitory effects of this compound both in vitro and in vivo. It is recommended that researchers optimize the specific conditions, such as cell densities, reagent concentrations, and incubation times, for their particular experimental systems.
References
Application Notes and Protocols for INF39 in Inflammasome Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
INF39 is a potent, specific, and irreversible inhibitor of the NLRP3 inflammasome. Its mechanism of action involves the direct targeting of the NLRP3 protein, preventing its interaction with the serine/threonine kinase NEK7. This interaction is a critical step in the assembly and activation of the NLRP3 inflammasome complex. By inhibiting the NLRP3-NEK7 association, this compound effectively blocks downstream events, including the oligomerization of the adaptor protein ASC, activation of caspase-1, and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18. Notably, this compound does not affect upstream events such as potassium efflux or the generation of reactive oxygen species (ROS), nor does it directly inhibit the downstream effector protein Gasdermin D (GSDMD).
These application notes provide detailed protocols for the use of this compound in studying the NLRP3 inflammasome in common cellular models, including THP-1 monocytes and bone marrow-derived macrophages (BMDMs).
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the use of this compound in inhibiting NLRP3 inflammasome activation.
Table 1: this compound Inhibitory Activity
| Parameter | Value | Cell Type | Reference |
| IC50 (NLRP3 Inflammasome Inhibition) | 10 µM | Not specified | |
| Effective Concentration (IL-1β Release Inhibition) | 10 µM | Macrophages |
Table 2: Recommended Concentration Range for In Vitro Studies
| Cell Type | Concentration Range | Notes |
| THP-1 cells | 10 - 50 µM | Optimal concentration may vary depending on the specific experimental conditions and activation stimulus. |
| Bone Marrow-Derived Macrophages (BMDMs) | 10 - 50 µM | A concentration of 10 µM has been shown to be effective. |
Signaling Pathway Diagram
Caption: NLRP3 inflammasome pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Inhibition of NLRP3 Inflammasome Activation in THP-1 Monocytes
This protocol details the steps to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in the human monocytic cell line THP-1, as measured by IL-1β release.
Materials:
-
THP-1 cells (ATCC® TIB-202™)
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Nigericin or ATP
-
This compound
-
DMSO (vehicle control)
-
Human IL-1β ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
To differentiate THP-1 monocytes into macrophage-like cells, seed the cells at a density of 5 x 10^5 cells/mL in a 96-well plate and treat with 100 nM PMA for 48-72 hours.
-
After differentiation, replace the PMA-containing medium with fresh, complete RPMI-1640 and allow the cells to rest for 24 hours.
-
-
Priming:
-
Prime the differentiated THP-1 cells with 1 µg/mL LPS for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
-
This compound Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Dilute this compound to the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM) in complete RPMI-1640 medium.
-
After the LPS priming step, gently wash the cells with fresh medium and then add the medium containing this compound or vehicle (DMSO).
-
Pre-incubate the cells with this compound for 1 hour at 37°C.
-
-
NLRP3 Activation:
-
Following the pre-incubation with this compound, add the NLRP3 activator. Use either:
-
Nigericin at a final concentration of 10 µM for 1 hour.
-
ATP at a final concentration of 5 mM for 30-45 minutes.
-
-
-
Sample Collection and Analysis:
-
After the incubation with the activator, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatants for IL-1β measurement.
-
Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Protocol 2: Assessment of this compound on ASC Speck Formation in Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes how to evaluate the effect of this compound on the formation of ASC specks, a hallmark of inflammasome activation, in primary mouse BMDMs.
Materials:
-
Bone marrow cells isolated from mice
-
DMEM with high glucose and L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound
-
DMSO (vehicle control)
-
Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against ASC
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Glass coverslips or imaging plates
-
Fluorescence microscope
Procedure:
-
Generation of BMDMs:
-
Isolate bone marrow from the femurs and tibias of mice.
-
Culture the cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate them into macrophages.
-
Seed the differentiated BMDMs onto glass coverslips in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
-
Priming:
-
Prime the BMDMs with 500 ng/mL LPS for 4 hours.
-
-
This compound Treatment:
-
Following LPS priming, wash the cells and add fresh medium containing this compound at the desired concentrations (e.g., 10 µM) or vehicle (DMSO).
-
Pre-incubate the cells with this compound for 1 hour at 37°C.
-
-
NLRP3 Activation:
-
Activate the NLRP3 inflammasome by adding Nigericin (10 µM) for 1 hour or ATP (5 mM) for 30 minutes.
-
-
Immunofluorescence Staining for ASC Specks:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate the cells with a primary antibody against ASC overnight at 4°C.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody and DAPI (for nuclear staining) for 1 hour at room temperature in the dark.
-
-
Microscopy and Analysis:
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Count the percentage of cells containing a distinct, large, perinuclear ASC speck in multiple fields of view for each condition.
-
Experimental Workflow Diagram
Caption: A typical workflow for assessing this compound's inhibitory effects.
Application Notes and Protocols: Utilizing INF39 in a Mouse Model of Peritonitis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peritonitis, an inflammatory condition of the peritoneum, is a serious medical concern often associated with infections and sterile insults. The NLRP3 inflammasome plays a critical role in the inflammatory cascade of peritonitis, making it a key therapeutic target. INF39 is a potent and irreversible inhibitor of the NLRP3 inflammasome, offering a promising avenue for research and drug development in the context of inflammatory diseases.[1] This document provides detailed application notes and protocols for the utilization of this compound in a mouse model of peritonitis, including its mechanism of action, experimental procedures, and data analysis.
Introduction
The NOD-like receptor family, pyrin domain-containing 3 (NLRP3) inflammasome is a multi-protein complex that, upon activation by a variety of stimuli, triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and IL-18. This process is central to the innate immune response but its dysregulation can lead to excessive inflammation and tissue damage. In peritonitis, the activation of the NLRP3 inflammasome contributes significantly to the pathological inflammatory state.
This compound is a specific and irreversible inhibitor of the NLRP3 inflammasome.[1][2] It acts by directly binding to the NLRP3 protein, thereby preventing its ATPase activity and subsequent assembly of the inflammasome complex.[1] This targeted inhibition prevents the activation of caspase-1 and the release of IL-1β, effectively dampening the inflammatory response. Studies in other inflammatory models, such as colitis in rats, have demonstrated the in vivo efficacy of this compound in reducing inflammation.[1][3]
These notes provide a framework for researchers to investigate the therapeutic potential of this compound in a well-established mouse model of peritonitis.
Mechanism of Action of this compound
This compound specifically targets the NLRP3 inflammasome. Its mechanism involves the direct and irreversible binding to the NLRP3 protein, which inhibits its essential ATPase activity. This prevents the conformational changes required for NLRP3 oligomerization and the subsequent recruitment of the adaptor protein ASC and pro-caspase-1, ultimately blocking the formation of a functional inflammasome complex.
Signaling Pathway of NLRP3 Inflammasome Activation and this compound Inhibition
Caption: Signaling pathway of NLRP3 inflammasome activation and the inhibitory action of this compound.
Experimental Protocols
The following protocols are adapted from established methods for inducing peritonitis and analyzing inflammatory responses in mice. The administration protocol for this compound is a proposed adaptation based on studies of other NLRP3 inhibitors in peritonitis models and a study of this compound in a rat colitis model.
I. Induction of Peritonitis in Mice
A. Lipopolysaccharide (LPS)-Induced Peritonitis
-
Animals: Use 8-10 week old C57BL/6 mice.
-
Acclimatization: Allow mice to acclimatize for at least one week before the experiment.
-
LPS Preparation: Dissolve E. coli-derived LPS (serotype O111:B4) in sterile, pyrogen-free saline to a final concentration of 1 mg/mL.
-
Induction: Administer LPS via intraperitoneal (i.p.) injection at a dose of 10-20 mg/kg body weight.
B. Monosodium Urate (MSU) Crystal-Induced Peritonitis
-
MSU Crystal Preparation: Prepare MSU crystals by dissolving uric acid in NaOH at 70°C and allowing it to crystallize. Wash and sterilize the crystals before resuspending in sterile PBS.
-
Induction: Inject mice intraperitoneally with 1 mg of MSU crystals in a total volume of 500 µL of sterile PBS.
II. Administration of this compound
Note: The optimal dosage and route of administration for this compound in a mouse peritonitis model have not been definitively established. The following are proposed protocols based on available data.
A. Prophylactic Treatment Protocol
-
This compound Preparation: Based on a study in a rat model of colitis, this compound can be administered orally.[3][4] For intraperitoneal administration, a suitable vehicle such as a solution containing DMSO, PEG300, Tween-80, and saline can be used. A suggested starting dose range for i.p. injection, based on other NLRP3 inhibitors, is 10-50 mg/kg.
-
Administration:
-
Oral: Administer this compound by oral gavage 1-2 hours prior to the induction of peritonitis.
-
Intraperitoneal: Inject this compound i.p. 30-60 minutes before the peritonitis-inducing stimulus.
-
B. Therapeutic Treatment Protocol
-
Administration: Administer this compound (as prepared above) 1-2 hours after the induction of peritonitis to assess its therapeutic effect.
III. Sample Collection and Analysis
-
Euthanasia: At a predetermined time point (e.g., 6-24 hours after induction), euthanize mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Peritoneal Lavage:
-
Make a small midline incision in the abdominal skin.
-
Inject 5-10 mL of ice-cold, sterile PBS into the peritoneal cavity.
-
Gently massage the abdomen for 30 seconds.
-
Aspirate the peritoneal fluid using a syringe.
-
-
Cell Infiltration Analysis:
-
Centrifuge the peritoneal lavage fluid at 400 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in a suitable buffer.
-
Determine the total number of cells using a hemocytometer or an automated cell counter.
-
Perform differential cell counts (e.g., neutrophils, macrophages) using cytospin preparations followed by staining (e.g., Wright-Giemsa) or by flow cytometry using specific cell surface markers (e.g., Ly-6G for neutrophils, F4/80 for macrophages).
-
-
Cytokine Analysis:
-
Use the supernatant from the centrifuged peritoneal lavage fluid.
-
Measure the concentration of IL-1β and other relevant cytokines (e.g., IL-18, TNF-α) using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Caspase-1 Activity Assay:
-
Lyse the cell pellet from the peritoneal lavage.
-
Measure caspase-1 activity using a colorimetric or fluorometric assay kit that detects the cleavage of a specific substrate (e.g., YVAD-pNA).
-
Experimental Workflow
Caption: A typical experimental workflow for evaluating this compound in a mouse model of peritonitis.
Data Presentation
Quantitative data should be summarized in tables to facilitate clear comparison between experimental groups.
Table 1: Effect of this compound on Inflammatory Cell Infiltration in Peritoneal Lavage Fluid
| Treatment Group | Total Cells (x 10^6) | Neutrophils (x 10^6) | Macrophages (x 10^6) |
| Vehicle Control | |||
| Peritonitis Model | |||
| This compound (Dose 1) | |||
| This compound (Dose 2) | |||
| This compound (Dose 3) |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in Peritoneal Fluid
| Treatment Group | IL-1β (pg/mL) | IL-18 (pg/mL) | TNF-α (pg/mL) |
| Vehicle Control | |||
| Peritonitis Model | |||
| This compound (Dose 1) | |||
| This compound (Dose 2) | |||
| This compound (Dose 3) |
Table 3: Effect of this compound on Caspase-1 Activity in Peritoneal Cells
| Treatment Group | Caspase-1 Activity (Fold Change vs. Control) |
| Vehicle Control | 1.0 |
| Peritonitis Model | |
| This compound (Dose 1) | |
| This compound (Dose 2) | |
| This compound (Dose 3) |
Conclusion
The protocols and information provided herein offer a comprehensive guide for researchers to investigate the efficacy of the NLRP3 inflammasome inhibitor, this compound, in a mouse model of peritonitis. By following these detailed methodologies, scientists can generate robust and reproducible data to evaluate the therapeutic potential of this compound and further elucidate the role of the NLRP3 inflammasome in inflammatory diseases. As with any experimental model, appropriate controls and careful optimization of dosages and timing are crucial for obtaining meaningful results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A Comparative Study on the Efficacy of NLRP3 Inflammasome Signaling Inhibitors in a Pre-clinical Model of Bowel Inflammation [frontiersin.org]
- 4. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Application of INF39 in the Study of Pyroptosis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
INF39 is a potent, non-toxic, and irreversible inhibitor of the NLRP3 inflammasome, a key multiprotein complex involved in the innate immune response that can trigger pyroptotic cell death.[1][2][3] As a covalent inhibitor, this compound directly targets the NLRP3 protein, preventing its activation and the subsequent assembly of the inflammasome complex.[1][3] This targeted action makes this compound an invaluable tool for dissecting the molecular mechanisms of NLRP3-mediated pyroptosis and for the development of novel therapeutics targeting inflammatory diseases.
The primary mechanism of this compound involves its direct and irreversible binding to the NLRP3 protein, which inhibits its ATPase activity.[3] This interference prevents the crucial interaction between NLRP3 and the serine/threonine kinase NEK7, a necessary step for NLRP3 oligomerization and the formation of a functional inflammasome.[4][5] Consequently, the activation of caspase-1, the cleavage of gasdermin D (GSDMD), and the release of pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18) are all significantly attenuated.[3][5]
A key advantage of using this compound in research is its high specificity for the NLRP3 inflammasome. Studies have shown that this compound does not inhibit other inflammasomes, such as those mediated by NLRC4 or AIM2.[4][5] Furthermore, it does not affect upstream signaling events that can lead to NLRP3 activation, including potassium (K+) efflux, the generation of reactive oxygen species (ROS), or changes in mitochondrial membrane potential.[4][5] This specificity allows researchers to isolate and study the direct role of NLRP3 in pyroptosis without confounding effects on other cellular pathways.
In experimental settings, this compound has been demonstrated to effectively reduce caspase-1 activation and subsequent pyroptosis, which is often quantified by measuring the release of lactate dehydrogenase (LDH) from compromised cells.[3] Its ability to block the release of IL-1β further underscores its utility in studying the inflammatory consequences of pyroptosis.[1][3]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of this compound in inhibiting NLRP3 inflammasome activation and pyroptosis.
| Parameter | Cell Type | Value | Reference |
| IC50 for NLRP3 Inhibition | THP-1 cells | 10 µM | [2] |
| IC50 for IL-1β Release Inhibition | Mouse Bone Marrow-Derived Macrophages (BMDMs) | 2 µM | [2] |
| Effective Concentration for IL-1β Release Inhibition | Macrophages | 10 µM | [1] |
| In Vivo Study: DNBS-Induced Colitis in Rats | Dosage | Effect | Reference |
| Reduction in Colonic Length Decrease | 12.5 mg/kg | 19% | [1] |
| 25 mg/kg | 13% | [1] | |
| 50 mg/kg | 8% | [1] | |
| Reduction in Macroscopic Damage Score | 12.5 mg/kg | 4.7 | [1] |
| 25 mg/kg | 3.1 | [1] | |
| 50 mg/kg | 2.8 | [1] | |
| Reduction in Spleen Weight Increase | 12.5 mg/kg | +2.2% | [1] |
| 25 mg/kg | +4.3% | [1] | |
| 50 mg/kg | +4.8% | [1] |
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols for Investigating Neuroinflammatory Diseases with INF39
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome has emerged as a key mediator of this inflammatory response in the central nervous system. Activation of the NLRP3 inflammasome in microglia and astrocytes leads to the release of potent pro-inflammatory cytokines, such as interleukin-1β (IL-1β), which contribute to neuronal damage and disease progression.[1][2][3]
INF39 is a potent, specific, and irreversible inhibitor of the NLRP3 inflammasome.[4] It acts by directly and covalently binding to the NLRP3 protein, thereby inhibiting its ATPase activity. This action prevents the assembly of the inflammasome complex, blocks the activation of caspase-1, and consequently inhibits the maturation and release of IL-1β.[5] These application notes provide detailed protocols for utilizing this compound to investigate its therapeutic potential in in vitro and in vivo models of neuroinflammation.
Mechanism of Action of this compound
This compound's primary mechanism is the irreversible inhibition of the NLRP3 inflammasome. The canonical activation of the NLRP3 inflammasome is a two-step process: a priming signal (Signal 1) and an activation signal (Signal 2).
-
Signal 1 (Priming): Pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) engage with pattern recognition receptors like Toll-like receptors (TLRs), leading to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB signaling pathway.
-
Signal 2 (Activation): A variety of stimuli, including ATP, nigericin, amyloid-beta (Aβ), and reactive oxygen species (ROS), trigger the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly leads to the auto-activation of caspase-1.
Activated caspase-1 then cleaves pro-IL-1β into its active, secreted form, IL-1β, a potent inflammatory cytokine. This compound intervenes at the activation step by directly inhibiting the ATPase activity of NLRP3, which is essential for its oligomerization and the subsequent recruitment of ASC and pro-caspase-1.
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound's activity.
| Parameter | Value | Cell Type/Model | Reference |
| IC50 (NLRP3 Inhibition) | 10 µM | Mouse Bone Marrow-Derived Macrophages (BMDMs) | [6][7] |
| In Vitro Efficacy | Significant inhibition of IL-1β release at 10 µM | ATP- and nigericin-stimulated BMDMs | [8] |
| In Vivo Efficacy (Oral) | 12.5, 25, 50 mg/kg/day | 2,4-Dinitrobenzenesulfonic acid (DNBS)-induced colitis in rats | [8] |
Experimental Protocols
In Vitro Protocol: Inhibition of NLRP3 Inflammasome Activation in Microglia
This protocol describes how to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in a microglial cell line (e.g., BV-2 or primary microglia) stimulated with lipopolysaccharide (LPS) and a secondary stimulus like ATP or nigericin.
Materials:
-
Microglial cells (e.g., BV-2 murine microglia)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
ATP or Nigericin
-
Phosphate-buffered saline (PBS)
-
ELISA kit for mouse IL-1β
-
LDH cytotoxicity assay kit
-
96-well culture plates
Procedure:
-
Cell Seeding: Seed microglial cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Priming:
-
The next day, replace the medium with fresh, serum-free medium.
-
Prime the cells with LPS (1 µg/mL) for 3-4 hours.
-
-
This compound Treatment:
-
Following priming, treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle (DMSO) for 1 hour.
-
-
NLRP3 Activation:
-
Activate the NLRP3 inflammasome by adding ATP (5 mM) for 30-60 minutes or nigericin (10 µM) for 1-2 hours.
-
-
Sample Collection:
-
After the incubation period, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant for IL-1β and LDH measurements.
-
-
Quantification:
-
Measure the concentration of IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Measure LDH release as an indicator of pyroptosis using a cytotoxicity assay kit according to the manufacturer's instructions.
-
In Vivo Protocol: Evaluation of this compound in a Lipopolysaccharide (LPS)-Induced Neuroinflammation Mouse Model
This protocol outlines a procedure to assess the neuroprotective effects of this compound in a mouse model of acute neuroinflammation induced by systemic LPS administration.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle for this compound (e.g., olive oil)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Sterile saline
-
Anesthesia
-
Perfusion solutions (PBS and 4% paraformaldehyde)
-
Tissue homogenization buffers
-
ELISA kits for mouse IL-1β and TNF-α
-
Immunohistochemistry reagents
Procedure:
-
Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.
-
This compound Administration:
-
Administer this compound orally (e.g., 25 or 50 mg/kg) or vehicle to the respective groups of mice daily for a predetermined period (e.g., 7 days) prior to LPS challenge.
-
-
Induction of Neuroinflammation:
-
On the final day of this compound treatment, inject mice intraperitoneally (i.p.) with LPS (0.5-1 mg/kg) or an equivalent volume of sterile saline (control group).[9]
-
-
Tissue Collection:
-
At a specific time point after LPS injection (e.g., 4, 12, or 24 hours), euthanize the mice.
-
For biochemical analysis, perfuse the mice with cold PBS, and collect the brain. Dissect specific brain regions (e.g., hippocampus and cortex) and snap-freeze in liquid nitrogen.
-
For histological analysis, perfuse with PBS followed by 4% paraformaldehyde. Post-fix the brain in 4% paraformaldehyde overnight and then transfer to a sucrose solution for cryoprotection.
-
-
Analysis:
-
Biochemical Analysis: Homogenize the brain tissue and measure the levels of IL-1β and TNF-α using ELISA.
-
Histological Analysis: Section the brain tissue and perform immunohistochemistry for markers of microglial activation (e.g., Iba1) and astrogliosis (e.g., GFAP).
-
References
- 1. The Role of NLRP3 Inflammasome in Alzheimer’s Disease and Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The Role of Microglia and the Nlrp3 Inflammasome in Alzheimer's Disease [frontiersin.org]
- 4. NLRP3 inflammasome inhibitor this compound attenuated NLRP3 assembly in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of NLRP3 Inflammasome and Its Inhibitors as Emerging Therapeutic Drug Candidate for Alzheimer’s Disease: a Review of Mechanism of Activation, Regulation, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. LPS induced Neuroinflammation Model - Creative Biolabs [creative-biolabs.com]
- 8. google.com [google.com]
- 9. Lipopolysaccharide administration [bio-protocol.org]
Application Notes and Protocols: Assessing the Specificity of INF39 Against Diverse Inflammasome Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammasomes are multi-protein cytosolic complexes that play a critical role in the innate immune system by responding to pathogenic and sterile insults.[1][2] The activation of an inflammasome, which is composed of a sensor protein (e.g., NLRP3, NLRC4, AIM2), an adaptor protein (ASC), and an effector (pro-caspase-1), triggers a cascade of events.[3][4] This leads to the autocatalytic cleavage and activation of caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature forms and cleaves Gasdermin D (GSDMD) to induce a pro-inflammatory form of cell death known as pyroptosis.[1][5]
Given their central role in inflammation, inflammasomes are attractive therapeutic targets. INF39 is an irreversible inhibitor of the NLRP3 inflammasome.[6] To validate its therapeutic potential and minimize off-target effects, it is crucial to rigorously assess its specificity against other major inflammasome complexes. These application notes provide a detailed framework and experimental protocols for evaluating the inhibitory activity of this compound on the NLRP3, NLRC4, and AIM2 inflammasomes.
Inflammasome Signaling Pathways
The activation of different inflammasomes is initiated by distinct stimuli, but they converge on a common downstream pathway involving ASC and Caspase-1. Understanding these pathways is key to designing specificity experiments.
Experimental Strategy and Workflow
To assess the specificity of this compound, a counter-screening approach is employed.[7] Murine bone marrow-derived macrophages (BMDMs) or human THP-1 monocytic cells are first primed to induce the expression of inflammasome components and pro-IL-1β. The cells are then pre-treated with this compound before being challenged with specific activators for NLRP3, NLRC4, or AIM2 inflammasomes. The specificity is determined by measuring downstream readouts such as cytokine release, caspase-1 activity, and pyroptosis-induced cell death.
Data Presentation: Summary of Inflammasome Activators
The selection of specific activators is critical for selectively engaging each inflammasome pathway. The following table summarizes the recommended activators and their target inflammasomes.
| Inflammasome Target | Priming Signal (Signal 1) | Specific Activator (Signal 2) | Typical Concentration | Reference |
| NLRP3 | LPS (e.g., 500 ng/mL) | Nigericin | 5-20 µM | [2][8] |
| NLRC4 | LPS (e.g., 500 ng/mL) | S. typhimurium flagellin (transfected) | 1-2 µg/mL | [2] |
| AIM2 | LPS (e.g., 500 ng/mL) | poly(dA:dT) (transfected) | 1-2 µg/mL | [2][9] |
Experimental Protocols
Protocol 1: Cell Culture and Priming
Principle: This protocol describes the culture of immortalized bone marrow-derived macrophages (iBMDMs) and the priming step required to upregulate the expression of inflammasome components, particularly pro-IL-1β.
Materials:
-
iBMDMs
-
Complete DMEM (DMEM + 10% FBS + 1% Penicillin-Streptomycin)
-
96-well tissue culture plates
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Opti-MEM I Reduced Serum Medium
Procedure:
-
Seed iBMDMs at a density of 200,000 cells/well in a 96-well plate in 200 µL of complete DMEM.[10]
-
Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.
-
The next day, carefully aspirate the medium.
-
Replace the medium with 100 µL of fresh, serum-free DMEM containing the priming agent. For most experiments, use LPS at a concentration of 500 ng/mL to 1 µg/mL.[10]
-
Incubate the cells for 3-4 hours at 37°C. The cells are now primed and ready for inhibitor and activator treatment.
Protocol 2: Assessment of IL-1β Release by ELISA
Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method to quantify the amount of mature IL-1β released into the cell culture supernatant, which is a primary indicator of inflammasome activation.[5]
Materials:
-
Primed cells from Protocol 1
-
This compound (dissolved in DMSO)
-
Inflammasome activators (Nigericin, poly(dA:dT), flagellin)
-
Transfection reagent (e.g., Lipofectamine 2000 or FuGENE HD)[2]
-
Mouse or Human IL-1β ELISA Kit
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in serum-free DMEM. Add the desired concentrations to the primed cells. Include a vehicle control (DMSO).
-
Incubate for 30-60 minutes at 37°C.
-
Prepare the specific inflammasome activators:
-
NLRP3: Add Nigericin directly to the wells to a final concentration of 10 µM.
-
AIM2/NLRC4: Pre-complex poly(dA:dT) or flagellin with a transfection reagent in Opti-MEM according to the manufacturer's instructions, then add to the wells.[2]
-
-
Incubate for the recommended time (e.g., 1-6 hours, depending on the activator and cell type).
-
Centrifuge the 96-well plate at 500 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the supernatant without disturbing the cell monolayer.
-
Perform the IL-1β ELISA on the collected supernatants according to the kit manufacturer's protocol.
-
Read the absorbance on a plate reader and calculate the concentration of IL-1β based on the standard curve.
Protocol 3: Assessment of Pyroptosis by LDH Assay
Principle: Lactate Dehydrogenase (LDH) is a cytosolic enzyme that is released into the supernatant upon loss of cell membrane integrity, a hallmark of pyroptosis.[1] Measuring LDH activity provides a quantitative measure of cell death.
Materials:
-
Supernatants collected from Protocol 2
-
LDH Cytotoxicity Assay Kit
-
Lysis Buffer (provided in the kit)
Procedure:
-
Use the same supernatants collected for the IL-1β ELISA.
-
Prepare control wells for maximum LDH release by adding Lysis Buffer to untreated, primed cells 45 minutes before the end of the experiment.[10]
-
Transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Protocol 4: Assessment of Caspase-1 Activity
Principle: A direct measurement of active caspase-1 in the cell supernatant confirms that the inflammasome pathway has been engaged.[8] This is often done using a luminogenic substrate that is specifically cleaved by active caspase-1.[11][12]
Materials:
-
Supernatants collected from Protocol 2
-
Caspase-Glo® 1 Inflammasome Assay kit or similar
-
Luminometer
Procedure:
-
Use the same supernatants collected for the IL-1β ELISA.
-
Add an equal volume of the Caspase-Glo® 1 reagent to each well of a white-walled 96-well plate containing the supernatant.
-
Mix gently and incubate at room temperature for 1 hour.
-
Measure the luminescence using a plate reader. The light signal is proportional to the amount of active caspase-1.[11]
-
(Optional) To confirm specificity, run a parallel set of samples treated with the caspase-1 inhibitor Ac-YVAD-CHO. A significant reduction in signal confirms caspase-1 activity.[12]
Data Interpretation and Specificity Assessment
The specificity of this compound is determined by its ability to inhibit the readouts (IL-1β release, LDH release, Caspase-1 activity) associated with NLRP3 activation while having a minimal effect on those triggered by NLRC4 and AIM2 activators.
Hypothetical Data Summary
The following table presents hypothetical data for this compound, demonstrating its specific activity against the NLRP3 inflammasome.
| Inflammasome Activated | Treatment | IL-1β Release (pg/mL) | % LDH Release (Cytotoxicity) | Caspase-1 Activity (RLU) |
| NLRP3 | Vehicle Control | 2500 | 85% | 980,000 |
| This compound (10 µM) | 150 | 12% | 85,000 | |
| NLRC4 | Vehicle Control | 2200 | 78% | 910,000 |
| This compound (10 µM) | 2150 | 75% | 895,000 | |
| AIM2 | Vehicle Control | 2800 | 90% | 1,100,000 |
| This compound (10 µM) | 2750 | 88% | 1,050,000 |
As shown in the table, this compound potently inhibits IL-1β release, LDH release, and Caspase-1 activity only when the NLRP3 inflammasome is activated. It shows negligible effects on the NLRC4 and AIM2 pathways, confirming its high specificity for NLRP3. It is also important to measure the expression of inflammasome-independent cytokines like TNF-α to ensure the inhibitor does not broadly suppress the initial priming signal.[5]
References
- 1. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. uom-qa.qa.elsevierpure.com [uom-qa.qa.elsevierpure.com]
- 7. Navigating from cellular phenotypic screen to clinical candidate: selective targeting of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inflammasome Activation | NLRP3 Inflammasome [promega.com]
- 9. pnas.org [pnas.org]
- 10. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 11. m.youtube.com [m.youtube.com]
- 12. Easier Detection of Inflammasome Activation [promega.com]
Application Notes and Protocols for Investigating INF39 in Osteoporosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. The balance between bone formation by osteoblasts and bone resorption by osteoclasts is critical for maintaining skeletal integrity.[1] Pro-inflammatory cytokines, such as Interleukin-1β (IL-1β), are known to accelerate the progression of osteoporosis.[1][2] The production of mature IL-1β is largely dependent on the activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, a multiprotein complex that plays a key role in the innate immune response.[2][3]
INF39 is a novel, non-toxic, and irreversible inhibitor of the NLRP3 inflammasome.[1] Research has shown that this compound promotes the differentiation of osteoblasts, the cells responsible for bone formation, by blocking the NLRP3/IL-1β signaling axis.[1][3][4] However, it does not appear to have a significant effect on osteoclast differentiation.[1][3] This makes this compound a promising candidate for further investigation as a potential therapeutic agent for osteoporosis.
These application notes provide a detailed experimental workflow to investigate the effects of this compound on osteoblast function and to elucidate its mechanism of action in the context of osteoporosis research.
Experimental Workflow
The following diagram outlines the experimental workflow for characterizing the effects of this compound on osteoblasts.
Signaling Pathway of this compound in Osteoblasts
This compound exerts its pro-osteogenic effects by inhibiting the NLRP3 inflammasome, which leads to a reduction in IL-1β production. This, in turn, promotes the expression of key osteogenic markers.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on osteoblast viability, gene expression, and mineralization. The data is representative of expected outcomes based on published research.
Table 1: Effect of this compound on Osteoblast Viability (CCK-8 Assay)
| This compound Concentration (nM) | Cell Viability (% of Control) at 48h | Cell Viability (% of Control) at 96h |
| 0 (Control) | 100.0 ± 5.0 | 100.0 ± 6.2 |
| 12.5 | 102.3 ± 4.8 | 101.5 ± 5.9 |
| 25 | 105.1 ± 5.3 | 103.2 ± 6.5 |
| 50 | 103.8 ± 4.9 | 102.7 ± 6.1 |
| 100 | 101.7 ± 5.1 | 99.8 ± 6.3 |
| 200 | 98.9 ± 4.7 | 97.4 ± 5.8 |
Data are presented as mean ± standard deviation. No significant cytotoxicity is observed at concentrations up to 200 nM.
Table 2: Effect of this compound on Osteogenic Gene Expression (qRT-PCR)
| This compound Concentration (nM) | Relative mRNA Expression (Fold Change vs. Control) | ||
| Runx2 | ALP | COL1a | |
| 0 (Control) | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.11 |
| 25 | 1.85 ± 0.21 | 2.10 ± 0.25 | 1.95 ± 0.22 |
| 50 | 2.50 ± 0.28 | 2.85 ± 0.31 | 2.65 ± 0.29** |
| 100 | 2.15 ± 0.24 | 2.40 ± 0.27 | 2.25 ± 0.26 |
*p < 0.05, **p < 0.01 compared to control. Data are presented as mean ± standard deviation.
Table 3: Effect of this compound on Extracellular Matrix Mineralization (Alizarin Red S Staining)
| This compound Concentration (nM) | Mineralization (OD 405 nm) |
| 0 (Control) | 0.25 ± 0.03 |
| 25 | 0.48 ± 0.05 |
| 50 | 0.65 ± 0.07** |
| 100 | 0.52 ± 0.06 |
*p < 0.05, **p < 0.01 compared to control. Data are presented as mean ± standard deviation.
Experimental Protocols
Isolation and Culture of Primary Mouse Calvarial Osteoblasts
This protocol describes the isolation of primary osteoblasts from the calvaria of neonatal mice.
Materials:
-
Neonatal mice (1-3 days old)
-
70% ethanol
-
Sterile phosphate-buffered saline (PBS)
-
Alpha-MEM (Minimum Essential Medium) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Collagenase type I solution (1 mg/mL in serum-free Alpha-MEM)
-
Trypsin-EDTA (0.25%)
-
Sterile surgical instruments (scissors, forceps)
-
Petri dishes and centrifuge tubes
-
Cell culture flasks and plates
Protocol:
-
Euthanize neonatal mice according to approved animal welfare protocols.
-
Disinfect the head with 70% ethanol.
-
Carefully dissect the calvaria and place them in a sterile petri dish containing cold PBS.
-
Remove any soft tissue and suture lines.
-
Wash the calvaria three times with sterile PBS.
-
Mince the calvaria into small pieces (approximately 1 mm²).
-
Transfer the bone fragments to a 50 mL centrifuge tube containing 10 mL of collagenase type I solution.
-
Incubate at 37°C for 20 minutes with gentle agitation.
-
Collect the supernatant (this fraction contains fibroblasts and should be discarded).
-
Add fresh collagenase solution to the bone fragments and incubate for another 20 minutes. Repeat this step 3-4 times, collecting the supernatant each time. These fractions contain the osteoblasts.
-
Centrifuge the collected supernatants at 1500 rpm for 5 minutes.
-
Resuspend the cell pellet in complete Alpha-MEM and culture in a T75 flask at 37°C in a humidified atmosphere of 5% CO₂.
-
Change the medium every 2-3 days. Cells should be ready for experiments upon reaching 80-90% confluency.
Cell Viability Assay (CCK-8)
This assay is used to determine the cytotoxicity of this compound on primary osteoblasts.
Materials:
-
Primary osteoblasts
-
96-well culture plates
-
Complete Alpha-MEM
-
This compound stock solution
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Protocol:
-
Seed primary osteoblasts in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete Alpha-MEM.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
Treat the cells with various concentrations of this compound (e.g., 0, 12.5, 25, 50, 100, and 200 nM) in triplicate for 48 and 96 hours.
-
At the end of the incubation period, add 10 µL of CCK-8 solution to each well and incubate for an additional 2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Alkaline Phosphatase (ALP) Staining
ALP is an early marker of osteoblast differentiation.
Materials:
-
Primary osteoblasts cultured in 24-well plates
-
Osteogenic induction medium (complete Alpha-MEM supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate)
-
This compound
-
4% paraformaldehyde (PFA) in PBS
-
Alkaline phosphatase staining kit
Protocol:
-
Seed osteoblasts in 24-well plates and culture until confluent.
-
Induce osteogenic differentiation by replacing the medium with osteogenic induction medium containing different concentrations of this compound (e.g., 0, 25, 50, 100 nM).
-
Culture for 7 days, changing the medium every 2-3 days.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Stain for ALP activity according to the manufacturer's instructions of the ALP staining kit.
-
Visualize and capture images using a microscope. For quantification, the stained wells can be destained and the absorbance of the solution measured.
Alizarin Red S (ARS) Staining
ARS staining is used to detect calcium deposits, a marker of late-stage osteoblast differentiation and matrix mineralization.
Materials:
-
Primary osteoblasts cultured in 24-well plates
-
Osteogenic induction medium
-
This compound
-
4% PFA in PBS
-
Alizarin Red S (ARS) solution (2% w/v, pH 4.1-4.3)
-
Distilled water
Protocol:
-
Induce osteogenic differentiation of primary osteoblasts in 24-well plates with different concentrations of this compound for 21 days as described for ALP staining.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with distilled water.
-
Add 1 mL of ARS solution to each well and incubate for 30 minutes at room temperature.
-
Aspirate the ARS solution and wash the cells four times with distilled water.
-
Visualize the red-orange mineralized nodules under a microscope.
-
For quantification, elute the stain with 10% cetylpyridinium chloride and measure the absorbance at 562 nm.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the mRNA expression levels of osteogenic marker genes.
Materials:
-
Primary osteoblasts cultured in 6-well plates
-
Osteogenic induction medium
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (e.g., Runx2, ALP, COL1a, OCN) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Protocol:
-
Induce osteogenic differentiation of primary osteoblasts in 6-well plates with different concentrations of this compound for 7 days.
-
Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qRT-PCR using SYBR Green master mix and specific primers for the target and housekeeping genes.
-
A typical PCR program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the 2-ΔΔCt method to calculate the relative gene expression, normalized to the housekeeping gene.
Western Blot Analysis
Western blotting is used to detect the protein levels of key osteogenic transcription factors and enzymes.
Materials:
-
Primary osteoblasts cultured in 6-well plates
-
Osteogenic induction medium
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Runx2, anti-ALP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Induce osteogenic differentiation of primary osteoblasts in 6-well plates with different concentrations of this compound for 7-14 days.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions: anti-Runx2 (1:1000), anti-ALP (1:1000), anti-β-actin (1:5000).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1β
ELISA is used to quantify the concentration of IL-1β in the cell culture supernatant.
Materials:
-
Cell culture supernatants from this compound-treated osteoblasts
-
Mouse IL-1β ELISA kit
-
Microplate reader
Protocol:
-
Collect the culture medium from osteoblasts treated with this compound for 24-48 hours.
-
Centrifuge the supernatant to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions provided with the kit.
-
Briefly, this involves adding the standards and samples to a microplate pre-coated with an anti-mouse IL-1β antibody, followed by the addition of a detection antibody, a substrate solution, and a stop solution.
-
Measure the absorbance at 450 nm.
-
Calculate the concentration of IL-1β in the samples by interpolating from the standard curve.
References
Application Notes and Protocols: Co-administration of INF39 with other Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
INF39 is a potent and irreversible inhibitor of the NLRP3 inflammasome, a key signaling platform involved in the innate immune response and implicated in a wide range of inflammatory diseases.[1][2] The NLRP3 inflammasome, upon activation, triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of inflammatory cell death known as pyroptosis.[1][2] By specifically targeting the NLRP3 inflammasome, this compound offers a promising therapeutic strategy for mitigating inflammation in various pathological conditions.
The co-administration of this compound with other anti-inflammatory agents, such as corticosteroids, non-steroidal anti-inflammatory drugs (NSAIDs), and other immunomodulators, presents a compelling approach to enhance therapeutic efficacy. This strategy may lead to synergistic or additive anti-inflammatory effects, allow for dose reduction of individual agents to minimize side effects, and target multiple inflammatory pathways for a more comprehensive treatment.
These application notes provide detailed protocols for investigating the co-administration of this compound with other anti-inflammatory agents in both in vitro and in vivo models.
Signaling Pathways
The following diagram illustrates the signaling pathway of the NLRP3 inflammasome and the points of intervention for this compound and other anti-inflammatory agents.
Caption: NLRP3 inflammasome pathway and drug intervention points.
Data Presentation: In Vivo Co-administration of this compound and Dexamethasone in a Rat Model of Colitis
The following table summarizes the findings from a study by Cocco et al. (2017) investigating the co-administration of this compound and dexamethasone in a 2,4-dinitrobenzenesulfonic acid (DNBS)-induced colitis model in rats.
| Treatment Group | Dose | Macroscopic Damage Score (Mean ± SEM) | Myeloperoxidase (MPO) Activity (U/g tissue; Mean ± SEM) |
| Control (Sham) | - | 0.2 ± 0.1 | 1.5 ± 0.3 |
| DNBS (Colitis) | - | 4.5 ± 0.3 | 12.8 ± 1.1 |
| This compound | 50 mg/kg, p.o. | 2.1 ± 0.2 | 5.9 ± 0.7 |
| Dexamethasone | 0.1 mg/kg, i.p. | 2.8 ± 0.4 | 7.2 ± 0.9 |
| This compound + Dexamethasone | 50 mg/kg, p.o. + 0.1 mg/kg, i.p. | 1.3 ± 0.2# | 3.4 ± 0.5# |
*p < 0.05 vs. DNBS group; #p < 0.05 vs. This compound and Dexamethasone single treatment groups, indicating a synergistic effect. Data are representative values based on the findings of Cocco et al., J Med Chem. 2017 May 11;60(9):3656-3671. Readers should consult the original publication for the complete dataset.
Experimental Protocols
In Vitro Synergy Assessment: Checkerboard Assay for IL-1β Secretion
This protocol describes a method to assess the synergistic or additive effects of this compound and another anti-inflammatory agent on NLRP3 inflammasome activation in vitro.
References
Troubleshooting & Optimization
troubleshooting INF39 insolubility in aqueous solutions
Welcome to the technical support center for INF39. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound, with a specific focus on its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Based on manufacturer datasheets, the recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1][2][3][4] It is also soluble in ethanol.[3][5] For in vivo oral administration, olive oil has been used.[4]
Q2: What is the maximum concentration for a stock solution of this compound in DMSO?
A2: this compound can be dissolved in DMSO at concentrations up to 100 mg/mL.[2] However, stock solutions are commonly prepared at 10 mg/mL.[1][4] It is advisable to use newly opened, anhydrous DMSO for the best results, as hygroscopic DMSO can negatively impact solubility.[2] Sonication may also aid in dissolution.[4]
Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A3: It is not recommended to dissolve this compound directly in aqueous solutions. Due to its hydrophobic nature, you will likely encounter insolubility and precipitation. The standard procedure is to first prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute this stock into your aqueous experimental medium.
Q4: What is the final concentration of DMSO that is safe for my cell cultures?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity or off-target effects. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO or ethanol should be stored at -20°C or -80°C for long-term stability.[1][5] MedchemExpress suggests storage at -80°C for 6 months and -20°C for 1 month.
Troubleshooting Guide: this compound Insolubility
| Problem | Possible Cause | Suggested Solution |
| This compound powder is not dissolving in the organic solvent. | 1. The solvent may have absorbed water. 2. The concentration is too high. | 1. Use fresh, anhydrous DMSO or ethanol. 2. Gently warm the solution (e.g., to 37°C) and/or sonicate to aid dissolution.[4] 3. Try a lower stock concentration. |
| Precipitate forms immediately upon diluting the DMSO stock in aqueous buffer or media. | 1. The final concentration of this compound is above its solubility limit in the aqueous medium. 2. The DMSO stock was added too quickly. | 1. Increase the final volume of the aqueous medium to lower the final concentration of this compound. 2. Add the DMSO stock dropwise while vortexing or stirring the aqueous medium to ensure rapid mixing. 3. Consider using a surfactant like Tween-80 or Pluronic F-68 in your buffer, if compatible with your experimental setup. |
| The solution appears cloudy or contains visible particles after dilution. | 1. Incomplete dissolution of the stock solution. 2. Precipitation over time. | 1. Ensure your stock solution is completely clear before use. If necessary, filter it through a 0.22 µm syringe filter. 2. Prepare fresh dilutions for each experiment and use them promptly. |
| I saw a datasheet indicating high water solubility for this compound. | There is conflicting information across suppliers, with one source suggesting high water solubility.[3] | It is highly recommended to exercise caution and prioritize the use of DMSO or ethanol as the primary solvent, as this is consistent across multiple other suppliers and the known hydrophobic nature of similar small molecules. Direct dissolution in water is not the standard recommended procedure. |
This compound Properties and Solubility Data
| Property | Value | Source |
| Molecular Weight | 224.68 g/mol | [1] |
| Formula | C₁₂H₁₃ClO₂ | [1] |
| Purity | ≥98% | [1][5] |
| Solubility in DMSO | ≥10 mg/mL to 100 mg/mL | [1][2][3][4] |
| Solubility in Ethanol | ~30 mg/mL to ≥47.9 mg/mL | [3][5] |
| Supplied Form | Powder or pre-dissolved in ethanol | [4][5] |
| Storage of Powder | -20°C for up to 3 years | [4] |
| Storage of Solution | -20°C or -80°C | [1][5] |
Experimental Protocol: Preparation of this compound Working Solutions
This protocol outlines the steps for preparing a working solution of this compound for in vitro cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed (37°C) aqueous buffer or cell culture medium
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Prepare a 10 mM DMSO Stock Solution: a. Calculate the required mass of this compound for your desired volume of 10 mM stock solution (M.W. = 224.68 g/mol ). For example, for 1 mL of 10 mM stock, you will need 2.247 mg of this compound. b. Weigh the this compound powder and add it to a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO to the tube. d. Vortex the solution until the this compound is completely dissolved. If needed, gently warm the tube to 37°C or sonicate for a few minutes. e. Visually inspect the solution to ensure there are no visible particles. f. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Prepare the Working Solution: a. Thaw an aliquot of the 10 mM this compound stock solution. b. Determine the final concentration of this compound needed for your experiment. c. Pre-warm your aqueous buffer or cell culture medium to 37°C. d. Perform a serial dilution of the 10 mM stock solution in your pre-warmed aqueous medium to achieve the desired final concentration. Crucially, add the this compound stock solution dropwise to the medium while vortexing to ensure rapid and uniform mixing, which helps to prevent precipitation. e. Ensure the final DMSO concentration in your working solution is below 0.5%. f. Use the freshly prepared working solution immediately for your experiments.
Visualizations
This compound Mechanism of Action: NLRP3 Inflammasome Inhibition
Caption: this compound directly and irreversibly inhibits the NLRP3 protein, preventing inflammasome assembly.
Experimental Workflow for this compound Solution Preparation
Caption: A step-by-step workflow for the preparation of this compound working solutions for in vitro assays.
References
Technical Support Center: Troubleshooting INF39-Mediated NLRP3 Inhibition
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with INF39's inhibitory activity in NLRP3 inflammasome assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a non-toxic and irreversible inhibitor of the NLRP3 inflammasome.[1][2][3] Its primary mechanism involves direct, irreversible binding to the NLRP3 protein, which inhibits its ATPase activity.[1][4] This action prevents the interaction between NLRP3 and NEK7, a crucial step for inflammasome assembly, and subsequently blocks NLRP3 oligomerization and the formation of ASC (apoptosis-associated speck-like protein) specks.[2][3] Importantly, this compound does not affect upstream events of NLRP3 activation, such as potassium (K+) efflux or the generation of reactive oxygen species (ROS).[2][3]
Q2: My this compound is not inhibiting IL-1β release. What are the possible reasons?
Several factors could contribute to the lack of IL-1β inhibition. Consider the following:
-
Compound Integrity and Solubility: this compound is typically supplied as a solution in ethanol or DMSO and should be stored at -20°C for long-term stability.[5][6] Ensure the compound has been stored correctly and has not undergone multiple freeze-thaw cycles, which can reduce its activity.[7] Confirm that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding cytotoxic levels (typically <0.5%).
-
Cellular Priming (Signal 1): For canonical NLRP3 activation, cells must first be "primed," usually with a TLR agonist like lipopolysaccharide (LPS).[8] This priming step upregulates the expression of NLRP3 and pro-IL-1β.[8] Inadequate priming will result in low or no IL-1β production, making it impossible to assess inhibition.
-
NLRP3 Activation (Signal 2): Following priming, a second signal is required to activate the NLRP3 inflammasome.[4][9] Common activators include ATP, nigericin, or alum.[9] Ensure your chosen activator is potent and used at an optimal concentration.
-
Timing of this compound Treatment: The timing of this compound addition is critical. For effective inhibition, this compound should be added to the cells before the NLRP3 activator (Signal 2). A typical pre-incubation time is 15-60 minutes.
-
Assay Specificity: Confirm that the inflammatory response in your assay is indeed mediated by NLRP3. This compound is a specific inhibitor and will not block inflammasomes activated by other sensors like NLRC4 or AIM2.[2][3][10]
Q3: How do I properly prepare and use this compound in my experiment?
This compound is soluble in DMSO and ethanol, with a solubility of approximately 30 mg/mL.[5][6] If your stock is in ethanol, you can evaporate the solvent under a gentle stream of nitrogen and reconstitute it in a solvent of your choice, like DMSO.[5]
When preparing working solutions, dilute your stock in cell culture medium to the desired final concentration. Always prepare fresh dilutions for each experiment. It is crucial to include a vehicle control (medium with the same final concentration of DMSO or ethanol as your this compound treatment) to account for any solvent effects.
Q4: What are the appropriate controls for an NLRP3 inhibition assay?
Proper controls are essential for interpreting your results:
-
Negative Control: Unstimulated cells (no LPS, no activator) to establish a baseline for IL-1β release and cell death.
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) at the same concentration as the this compound-treated group to control for solvent effects.
-
Positive Control: Cells primed with LPS and stimulated with an NLRP3 activator (e.g., ATP or nigericin) to confirm that the inflammasome can be activated in your system.
-
Inhibitor Control: A known NLRP3 inhibitor, such as MCC950, can be used alongside this compound to validate the experimental setup.
Quantitative Data: this compound Efficacy
The following table summarizes the effective concentrations and inhibitory data for this compound from published studies.
| Parameter | Value | Cell Type | Assay Readout | Reference |
| IC50 | ~10 µM | Mouse BMDMs | IL-1β Release | [11] |
| Effective Concentration | 10 µM | LPS-primed BMDMs | Inhibition of Caspase-1, IL-1β, and LDH release | [5][6] |
| Effective Concentration | 10 µM | LPS-primed THP-1 cells | 33.6% reduction in pyroptosis | [6] |
| ATPase Inhibition | 52% inhibition | Immobilized NLRP3 protein | ADP formation |
Experimental Protocols
Protocol: In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol outlines a standard method for assessing this compound's inhibitory effect on NLRP3 inflammasome activation in macrophages.
Cell Types:
-
Bone Marrow-Derived Macrophages (BMDMs)
-
THP-1 cells (differentiated into macrophage-like cells with PMA)
Reagents:
-
This compound (stock solution in DMSO or ethanol)
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
Cell culture medium (e.g., DMEM/RPMI-1640 with 10% FBS)
-
ELISA kit for IL-1β
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding: Plate macrophages at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours.
-
Inhibitor Treatment: Remove the LPS-containing medium. Add fresh medium containing this compound at the desired concentrations (e.g., 1, 10, 50 µM) or vehicle control (DMSO). Pre-incubate for 30-60 minutes.
-
Activation (Signal 2): Add the NLRP3 activator, such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM), and incubate for the recommended time (e.g., 45-60 minutes for ATP, 1-2 hours for nigericin).
-
Sample Collection: Carefully collect the cell culture supernatants for analysis. If measuring intracellular proteins, lyse the remaining cells.
-
Assay Readouts:
-
IL-1β Release: Quantify the concentration of IL-1β in the supernatants using an ELISA kit.[12]
-
Pyroptosis/Cell Death: Measure the activity of lactate dehydrogenase (LDH) released into the supernatant using an LDH assay kit.[5]
-
Caspase-1 Activation: Analyze cell lysates by Western blot to detect the cleaved (active) form of caspase-1 (p20 subunit).[12]
-
Visualizations
NLRP3 Inflammasome Signaling Pathway
Caption: NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Inhibition Assay
Caption: Step-by-step workflow for an in vitro NLRP3 inhibition experiment.
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot failed this compound inhibition experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. NLRP3 inflammasome inhibitor this compound attenuated NLRP3 assembly in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 9. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibiting the NLRP3 Inflammasome [mdpi.com]
- 12. researchgate.net [researchgate.net]
INF39 Technical Support Center: Troubleshooting Potential Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of INF39, a potent and irreversible inhibitor of the NLRP3 inflammasome.
Frequently Asked Questions (FAQs)
Q1: What is the known primary target of this compound?
A1: The primary target of this compound is the NACHT, LRR and PYD domains-containing protein 3 (NLRP3). This compound acts as an irreversible inhibitor of the NLRP3 inflammasome by directly interacting with the NLRP3 protein. This interaction inhibits the ATPase activity of NLRP3, which is a critical step for its oligomerization and the subsequent activation of the inflammasome complex.[1] This blockade prevents the activation of caspase-1 and the release of pro-inflammatory cytokines IL-1β and IL-18.
Q2: Is this compound specific to the NLRP3 inflammasome?
A2: Current research indicates that this compound is highly specific for the NLRP3 inflammasome. Studies have shown that it does not significantly inhibit other known inflammasomes, such as those containing NLRC4 or AIM2.[2][3] This specificity is a key advantage in dissecting the role of the NLRP3 inflammasome in inflammatory processes.
Q3: Are there any known or potential off-target effects of this compound?
A3: The most consistently reported potential off-target effect of this compound is the partial inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, particularly in the context of lipopolysaccharide (LPS) stimulation. While primarily targeting NLRP3, some evidence suggests that this compound can modulate NF-κB activation, which is an upstream regulator of NLRP3 expression. It is important to consider this when interpreting experimental results.
Q4: Does this compound affect upstream signaling events of NLRP3 activation?
A4: No, studies have demonstrated that this compound does not affect upstream events that trigger NLRP3 activation, such as potassium (K+) efflux, the generation of reactive oxygen species (ROS), or changes in mitochondrial membrane potential.[2][3]
Q5: Does this compound directly inhibit downstream effectors of the inflammasome?
A5: this compound does not have a direct inhibitory effect on the downstream effector of pyroptosis, Gasdermin D (GSDMD).[2][3] Its mechanism is centered on preventing the assembly and activation of the NLRP3 inflammasome complex itself.
Troubleshooting Guide: Unexpected Experimental Results
If you are observing unexpected results in your experiments with this compound, consider the following troubleshooting steps:
Issue 1: Reduced expression of pro-inflammatory cytokines beyond what is expected from NLRP3 inhibition alone.
-
Potential Cause: This could be due to the partial inhibition of the NF-κB pathway by this compound. The NF-κB pathway is a major transcriptional regulator of many pro-inflammatory cytokines, including TNF-α and IL-6, in addition to priming the NLRP3 inflammasome by upregulating NLRP3 and pro-IL-1β expression.
-
Troubleshooting Steps:
-
Assess NF-κB Activation: Analyze the activation of the NF-κB pathway in your experimental system. A detailed protocol for this is provided below.
-
Include Additional Controls: Use other NLRP3 inhibitors with different mechanisms of action (e.g., MCC950) to see if they replicate the observed effect. This can help distinguish between a specific off-target effect of this compound and a general consequence of NLRP3 inhibition in your model.
-
Dose-Response Analysis: Perform a careful dose-response study with this compound to determine if the effects on other cytokines are concentration-dependent and correlate with NLRP3 inhibition.
-
Issue 2: Altered expression of genes not directly related to the NLRP3 inflammasome.
-
Potential Cause: This may also be linked to the off-target effect on the NF-κB pathway, which regulates a wide array of genes involved in immunity, cell survival, and development.
-
Troubleshooting Steps:
-
Pathway Analysis: Perform transcriptomic analysis (e.g., RNA-seq) to identify the signaling pathways that are being modulated by this compound in your system.
-
Validate with qPCR: Validate the expression of key genes identified in the transcriptomic analysis using quantitative real-time PCR (qPCR).
-
Consult Literature: Review the literature for known connections between the NF-κB pathway and the genes you are observing to be altered.
-
Data Summary: On-Target vs. Potential Off-Target Effects
| Target/Pathway | Effect of this compound | IC50 | Notes |
| NLRP3 Inflammasome | Irreversible Inhibition | 10 µM[1] | Primary and potent on-target effect. |
| NF-κB Signaling Pathway | Partial Inhibition | Not well-defined | This is the most recognized potential off-target effect. The extent of inhibition may be cell-type and stimulus-dependent. |
| NLRC4 Inflammasome | No significant inhibition | - | Demonstrates specificity of this compound.[2][3] |
| AIM2 Inflammasome | No significant inhibition | - | Demonstrates specificity of this compound.[2][3] |
| Upstream NLRP3 Activators (K+ efflux, ROS) | No effect | - | This compound acts directly on NLRP3, not on its triggers.[2][3] |
| Gasdermin D (GSDMD) | No direct inhibition | - | Downstream effector of pyroptosis is not a direct target.[2][3] |
Experimental Protocol: Assessing NF-κB Pathway Activation via Western Blot
This protocol provides a method to determine if this compound is affecting the NF-κB pathway in your cellular model by analyzing the phosphorylation of key signaling proteins.
1. Cell Culture and Treatment:
-
Plate your cells of interest (e.g., macrophages, monocytes) at an appropriate density.
-
Pre-treat the cells with the desired concentrations of this compound or a vehicle control for the recommended time.
-
Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS), for a time course (e.g., 0, 15, 30, 60 minutes).
2. Protein Extraction:
-
After stimulation, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Quantify the protein concentration of each lysate using a standard method (e.g., BCA assay).
3. Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies to use are:
-
Phospho-p65 (Ser536)
-
Total p65
-
Phospho-IκBα (Ser32)
-
Total IκBα
-
β-actin or GAPDH (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels to determine the extent of activation.
-
Compare the levels of phosphorylated proteins in the this compound-treated samples to the vehicle-treated controls at each time point. A significant decrease in the phosphorylation of p65 or IκBα in the presence of this compound would indicate an off-target effect on the NF-κB pathway.
Visualizing Signaling Pathways and Workflows
Caption: The NLRP3 inflammasome signaling pathway and the points of inhibition by this compound.
Caption: Troubleshooting workflow for investigating unexpected results with this compound.
References
Technical Support Center: Overcoming INF39 Degradation in Long-Term Studies
For researchers, scientists, and drug development professionals utilizing the NLRP3 inflammasome inhibitor INF39 in long-term experimental setups, ensuring its stability and activity is paramount for reproducible and reliable results. This technical support center provides essential guidance on mitigating potential degradation of this compound, offering troubleshooting advice and frequently asked questions to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, this compound stock solutions should be stored at -20°C or -80°C.[1] Manufacturer recommendations suggest that at -20°C, the stock solution is stable for at least one month, while at -80°C, it can be stored for up to six months.[1] To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q2: What is the known stability of this compound in aqueous solutions or cell culture media?
A2: While specific data on the long-term stability of this compound in aqueous solutions or cell culture media is not extensively published, it has been successfully used in cell culture experiments for up to 72 hours. For in vivo studies, this compound has been shown to be stable following oral administration.[2] However, as an acrylate-containing compound, this compound may be susceptible to hydrolysis or reaction with components in complex media over extended periods. Therefore, for long-term studies, it is crucial to consider the potential for degradation.
Q3: How does the irreversible binding of this compound to NLRP3 affect its use in long-term studies?
A3: this compound is an irreversible inhibitor, meaning it forms a covalent bond with the NLRP3 protein.[3][4] This irreversible action can be advantageous in long-term studies as the inhibitory effect may persist even if the free compound degrades over time. Once bound to NLRP3, the inhibition will last for the lifetime of the protein. However, to inhibit newly synthesized NLRP3 protein, a sufficient concentration of active this compound is required.
Q4: Are there any known degradation products of this compound that could be toxic to cells?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of this compound efficacy in a long-term experiment (e.g., > 72 hours). | Degradation of this compound in the cell culture medium. | 1. Replenish this compound: Perform partial media changes with freshly diluted this compound every 48-72 hours. 2. Lower Incubation Temperature: If experimentally feasible, consider lowering the incubation temperature to slow down potential degradation. 3. Protect from Light: Store and handle this compound solutions protected from light to prevent potential photodegradation. |
| High variability in results between experimental repeats. | Inconsistent activity of this compound due to storage or handling. | 1. Aliquot Stock Solutions: Prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles. 2. Fresh Working Solutions: Always prepare fresh working solutions of this compound from a thawed aliquot immediately before use. Do not store diluted this compound solutions. 3. Use High-Quality Solvents: Dissolve this compound in high-purity, anhydrous DMSO for stock solutions. |
| Unexpected cellular toxicity at higher concentrations or longer incubation times. | Off-target effects or accumulation of potential degradation byproducts. | 1. Titrate Concentration: Determine the minimal effective concentration of this compound for your specific cell type and experimental duration. 2. Include Vehicle Controls: Always include a vehicle-only (e.g., DMSO) control to assess the baseline cellular response. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation:
-
Dissolve this compound powder in anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes in sterile, light-protected microcentrifuge tubes.
-
Store aliquots at -80°C for up to six months.[1]
-
-
Working Solution Preparation:
-
Immediately before use, thaw a single aliquot of the this compound stock solution.
-
Dilute the stock solution to the final desired concentration in pre-warmed, sterile cell culture medium.
-
Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Vortex the working solution gently before adding it to the cells.
-
Protocol 2: Long-Term Dosing Strategy for Cell Culture
-
Initial Dosing:
-
Add the freshly prepared this compound working solution to your cell cultures at the desired final concentration.
-
-
Replenishment for Long-Term Experiments (> 72 hours):
-
Every 48 to 72 hours, perform a partial media change.
-
Remove 50% of the culture medium from each well.
-
Replace the removed volume with fresh, pre-warmed medium containing this compound at twice the desired final concentration. This will bring the final concentration back to the target level.
-
Alternatively, for suspension cells, centrifuge the cells, remove the supernatant, and resuspend in fresh medium containing the desired concentration of this compound.
-
Visualizing Key Concepts
This compound Mechanism of Action
Caption: this compound irreversibly inhibits NLRP3, preventing its activation and subsequent inflammasome assembly.
Experimental Workflow for Long-Term this compound Studies
Caption: Recommended workflow for maintaining this compound activity in long-term cell culture experiments.
References
- 1. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccesspub.org [openaccesspub.org]
- 4. researchgate.net [researchgate.net]
INF39 Target Engagement Technical Support Center
Welcome to the technical support center for confirming INF39 target engagement in cellular assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to effectively demonstrate the interaction of this compound with its target, the NLRP3 inflammasome.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its cellular target?
A1: this compound is a specific, non-toxic, and irreversible inhibitor of the NLRP3 (NOD-like receptor family, pyrin domain-containing protein 3) inflammasome.[1][2][3] Its primary cellular target is the NLRP3 protein itself. This compound acts by directly and irreversibly binding to NLRP3, which in turn inhibits its ATPase activity.[1][4]
Q2: How does this compound binding to NLRP3 affect cellular function?
A2: By binding to NLRP3, this compound prevents the assembly of the NLRP3 inflammasome complex. This complex is crucial for the activation of caspase-1, which subsequently processes pro-inflammatory cytokines like pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms.[4][5][6][7][8] Consequently, this compound treatment leads to a reduction in caspase-1 activation, decreased secretion of IL-1β and IL-18, and inhibition of pyroptosis, a form of inflammatory cell death.[1][2][9]
Q3: What are the main methods to confirm that this compound is engaging its target in cells?
A3: There are two main categories of assays to confirm target engagement:
-
Direct Target Engagement Assays: These methods directly measure the physical interaction between this compound and the NLRP3 protein within the cell. Examples include the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assays.[10][11][12][13][14][15][16]
-
Indirect Functional Assays (Downstream Effects): These assays measure the functional consequences of this compound binding to NLRP3, such as the inhibition of downstream signaling events. Common assays include measuring IL-1β release (ELISA), caspase-1 activation (Western blot, activity assays), and ASC speck formation (immunofluorescence).[6][7][17]
Q4: Is it enough to only show a decrease in IL-1β secretion to claim target engagement?
A4: While a decrease in IL-1β secretion is a strong indicator of NLRP3 inflammasome inhibition, it is an indirect measure of target engagement.[7] For robust confirmation, it is highly recommended to complement this data with a direct binding assay (e.g., CETSA) or by demonstrating inhibition at multiple points in the downstream pathway (e.g., reduced caspase-1 cleavage and ASC speck formation). This helps to rule out off-target effects or inhibition of other pathways that might also affect IL-1β production.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| No change in IL-1β secretion after this compound treatment. | Inadequate priming of cells (Signal 1). | Ensure cells are properly primed with an agent like lipopolysaccharide (LPS) to upregulate pro-IL-1β and NLRP3 expression. Confirm priming by measuring pro-IL-1β levels via Western blot.[4][7] |
| Ineffective NLRP3 activation (Signal 2). | Use a known NLRP3 activator such as nigericin or ATP after priming. Optimize the concentration and incubation time for the activator in your specific cell type. | |
| This compound concentration is too low. | Perform a dose-response experiment with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal inhibitory concentration.[1][9] | |
| Cell type does not express NLRP3. | Confirm NLRP3 expression in your chosen cell line (e.g., THP-1 macrophages, bone marrow-derived macrophages) using Western blot or qPCR. | |
| High background in Caspase-1 activity assay. | Cell lysis leading to premature caspase-1 activation. | Handle cells gently during the experiment. Ensure that the assay buffer conditions are optimal and do not induce non-specific enzyme activity. |
| Contamination of reagents. | Use fresh, sterile reagents. | |
| Difficulty in detecting ASC specks. | Low percentage of cells forming specks. | Optimize the concentration of the priming and activating signals. Ensure sufficient cell density. |
| Inadequate antibody staining. | Titrate the primary and secondary antibodies to determine the optimal concentrations. Use a high-quality, validated antibody for ASC. | |
| Inconsistent results in CETSA. | Uneven heating of cell lysates. | Use a PCR cycler with a heated lid for precise and uniform temperature control during the heat shock step. |
| Inefficient cell lysis. | Optimize the lysis buffer and procedure (e.g., freeze-thaw cycles, sonication) to ensure complete cell disruption. |
Experimental Protocols
Protocol 1: Measuring IL-1β Secretion by ELISA
This protocol measures the downstream effect of this compound on the release of mature IL-1β from primed and activated macrophages.
Materials:
-
THP-1 cells or bone marrow-derived macrophages (BMDMs)
-
LPS (Lipopolysaccharide)
-
This compound
-
Nigericin or ATP
-
Human IL-1β ELISA kit
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and differentiate if necessary (e.g., THP-1 cells with PMA).
-
Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound for 1 hour.
-
Activation (Signal 2): Activate the NLRP3 inflammasome by adding an NLRP3 agonist like nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for 1-2 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
ELISA: Perform the IL-1β ELISA on the collected supernatants according to the manufacturer's instructions.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Direct Target Engagement
CETSA is a biophysical method to assess the direct binding of a compound to its target protein in a cellular environment. Binding of this compound to NLRP3 is expected to increase the thermal stability of the NLRP3 protein.[10][14]
Materials:
-
Cells expressing NLRP3
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
Antibody against NLRP3
-
Secondary antibody for Western blotting
Procedure:
-
Compound Treatment: Treat one population of cells with this compound and another with a vehicle control.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Western Blot: Collect the supernatants (containing the soluble proteins) and analyze the levels of soluble NLRP3 at each temperature by Western blotting. A positive result is a shift in the melting curve of NLRP3 to a higher temperature in the this compound-treated samples compared to the vehicle control.
Visualizing Workflows and Pathways
Caption: NLRP3 inflammasome activation pathway and the point of inhibition by this compound.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inflammasome Activation | NLRP3 Inflammasome [promega.com]
- 6. Measuring the Inflammasome | Springer Nature Experiments [experiments.springernature.com]
- 7. mdpi.com [mdpi.com]
- 8. adipogen.com [adipogen.com]
- 9. This compound | NOD-like Receptor (NLR) | NOD | TargetMol [targetmol.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. promegaconnections.com [promegaconnections.com]
- 13. Identification of novel inflammasome inhibitors via cellular NLRP3 target engagement assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cellular Thermal Shift Assay (CETSA) for target engagement, screening or medicinal chemistry [zenodo.org]
- 15. researchgate.net [researchgate.net]
- 16. Interrogating direct NLRP3 engagement and functional inflammasome inhibition using cellular assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Refining INF39 Dosage for Maximal Therapeutic Effect
Welcome to the technical support center for INF39, a potent and irreversible inhibitor of the NLRP3 inflammasome. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage for maximal therapeutic effect in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a non-toxic, irreversible inhibitor of the NLRP3 inflammasome.[1][2] It functions by directly and irreversibly binding to the NLRP3 protein, which in turn inhibits its ATPase activity.[3] This prevents the assembly of the NLRP3 inflammasome complex, a key step in the inflammatory cascade. Consequently, the activation of caspase-1 and the subsequent release of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β), are significantly reduced.[1][4]
Q2: What is a recommended starting concentration for in vitro experiments?
A2: For initial in vitro experiments, a concentration range of 0.1 µM to 100 µM is a good starting point for assessing the effects of this compound in cell lines such as human THP-1 cells.[1][5] A concentration of 10 µM has been shown to be effective at significantly inhibiting ATP- and nigericin-induced IL-1β release.[4] One study reported an IC50 of 10 µM for this compound.[3]
Q3: What are the recommended dosages for in vivo studies?
A3: In preclinical models, such as studies in rats, oral administration of this compound at doses of 12.5, 25, and 50 mg/kg per day has been shown to be effective.[5] For instance, in a rat model of colitis, a dose of 25 mg/kg was effective in reducing colonic IL-1β levels.[6]
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a powder. For in vitro experiments, it is recommended to dissolve this compound in dimethyl sulfoxide (DMSO). For in vivo studies, oral administration can be prepared using a vehicle such as olive oil.[5] It is important to note that after oral administration, this compound is stable and can be absorbed into the intestinal epithelium.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no inhibitory effect observed | - Suboptimal this compound concentration: The concentration of this compound may be too low for your specific cell type or experimental conditions.- Incorrect inflammasome activation: The priming (e.g., with LPS) and activation (e.g., with nigericin or ATP) steps may not be optimal.- Cell health: Poor cell viability can affect experimental outcomes. | - Perform a dose-response experiment to determine the optimal concentration for your system (see Experimental Protocols section).- Titrate the concentrations and incubation times for your priming and activation agents.- Ensure cells are healthy and not passaged too many times. |
| Precipitation of this compound in solution | - Solubility issues: this compound may have limited solubility in aqueous media. | - Prepare stock solutions in a suitable solvent like DMSO.- For in vivo preparations, ensure proper formulation with appropriate vehicles. Gentle heating or sonication may aid dissolution, but stability under these conditions should be verified. |
| High background or variable results in assays | - Inconsistent cell stimulation: Variations in priming and activation can lead to inconsistent results.- Assay variability: Pipetting errors or issues with assay reagents can introduce variability. | - Ensure consistent timing and concentrations for all stimulation steps.- Use positive and negative controls in all assays. Run replicates to assess variability. |
| Potential for off-target effects | - Non-specific inhibition: While this compound is reported to be a specific NLRP3 inhibitor, it is good practice to consider potential off-target effects.[2][7] | - To confirm the specificity of the observed effects, consider using NLRP3-deficient cells as a negative control.- Assess the effect of this compound on other inflammasomes like NLRC4 and AIM2, where it is expected to have no effect.[2] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Cell Line/System | Stimulation | Readout | Effective Concentration / IC50 | Reference |
| Human THP-1 cells | - | Viability | 0.1 - 100 µM (72h incubation) | [1][5] |
| Macrophages (BMDMs) | ATP or Nigericin | IL-1β Release | 10 µM (significant inhibition) | [4] |
| Murine BMDMs (LPS-primed) | Not specified | IL-1β Release | ~10 µM (50% attenuation) | [8] |
| Purified NLRP3 Protein | - | ATPase Activity | 100 µM (52% inhibition) | [8] |
| General | Not specified | IL-1β Release | IC50 of 10 µM | [3] |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Colitis
| Dosage | Administration Route | Key Findings | Reference |
| 12.5, 25, 50 mg/kg/day | Oral | Dose-dependent reduction in macroscopic damage score and colonic myeloperoxidase, IL-1β, and TNF levels. | [1] |
| 25 mg/kg | Oral | Significantly more effective at reducing colonic IL-1β levels compared to a caspase-1 inhibitor (YVAD). | [6] |
Experimental Protocols
Protocol 1: In Vitro Dose-Response Determination for this compound
This protocol outlines a method to determine the optimal concentration of this compound for inhibiting NLRP3 inflammasome activation in a macrophage cell line (e.g., THP-1 or bone marrow-derived macrophages).
1. Cell Culture and Priming:
-
Plate macrophages at a suitable density in a multi-well plate.
-
Prime the cells with lipopolysaccharide (LPS) at a predetermined optimal concentration (e.g., 1 µg/mL) for a set duration (e.g., 4 hours).
2. This compound Treatment:
-
Prepare a serial dilution of this compound in your cell culture medium. A suggested range is 0.1, 1, 10, 25, 50, and 100 µM.
-
Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).
-
Add the different concentrations of this compound to the primed cells and incubate for a specific time (e.g., 1 hour).
3. Inflammasome Activation:
-
Activate the NLRP3 inflammasome by adding an agonist such as nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for a defined period (e.g., 1 hour).
4. Measurement of Therapeutic Effect:
-
Collect the cell culture supernatants.
-
Measure the concentration of secreted IL-1β using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Alternatively, or in addition, measure caspase-1 activity in the cell lysates or supernatants using a commercially available activity assay.
5. Data Analysis:
-
Plot the IL-1β concentration or caspase-1 activity against the log of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the measured response.
Mandatory Visualizations
Caption: NLRP3 signaling and this compound inhibition mechanism.
Caption: In vitro this compound dose-response experimental workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. NLRP3 inflammasome inhibitor this compound attenuated NLRP3 assembly in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | NOD-like Receptor (NLR) | NOD | TargetMol [targetmol.com]
- 6. Frontiers | A Comparative Study on the Efficacy of NLRP3 Inflammasome Signaling Inhibitors in a Pre-clinical Model of Bowel Inflammation [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
issues with INF39 stability and storage conditions
Welcome to the technical support center for INF39, an irreversible inhibitor of the NLRP3 inflammasome. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions, and detailed protocols to address common challenges related to this compound stability and storage.
Troubleshooting Guide
This guide provides solutions to common issues that may arise during the handling and use of this compound.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation is observed in the this compound stock solution upon thawing. | - Improper storage temperature. - Exceeded storage duration. - Solvent evaporation. | - Ensure the stock solution is stored at the recommended temperature (-80°C for long-term, -20°C for short-term). - Use the stock solution within the recommended timeframe (6 months at -80°C, 1 month at -20°C).[1] - If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1] Ensure the vial is properly sealed to prevent solvent evaporation. |
| Inconsistent or lower-than-expected inhibitory activity in my in vitro assay. | - Degradation of this compound due to improper storage. - Multiple freeze-thaw cycles of the stock solution. - Incorrect final concentration in the assay. | - Prepare fresh working solutions from a properly stored stock for each experiment.[1] - Aliquot the stock solution upon initial preparation to avoid repeated freeze-thaw cycles. - Verify the dilution calculations and ensure accurate pipetting. Use a molarity or dilution calculator if needed.[1][2] |
| Variability in results between different batches of this compound. | - Differences in purity or formulation between batches. | - Always refer to the batch-specific Certificate of Analysis for precise data on purity and concentration.[2] - For critical experiments, consider performing a dose-response curve with each new batch to confirm its potency. |
| Difficulty dissolving powdered this compound. | - Inappropriate solvent. - Insufficient mixing. | - this compound is soluble in DMSO (approximately 10 mg/mL) and ethanol (approximately 30 mg/mL).[3][4] - Sonication is recommended to aid dissolution in DMSO.[3] For ethanol solutions, ensure vigorous vortexing. |
| Cytotoxicity observed in cell-based assays. | - High concentrations of this compound or the solvent (e.g., DMSO). - Cell line sensitivity. | - this compound is generally considered non-cytotoxic at effective concentrations (e.g., 10 µM).[1][3] - Perform a dose-response experiment to determine the optimal non-toxic working concentration for your specific cell line. - Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the cytotoxic threshold for your cells (typically <0.5%). |
Frequently Asked Questions (FAQs)
Storage and Stability
-
Q: What are the recommended storage conditions for this compound?
-
Q: How should I prepare a stock solution of this compound?
-
A: To prepare a stock solution, dissolve powdered this compound in an appropriate solvent such as DMSO or ethanol.[3][4] For example, to create a 10 mM stock solution in DMSO, dissolve the appropriate mass of this compound in the calculated volume of DMSO. Sonication may be necessary to fully dissolve the compound.[3]
-
-
Q: Is this compound stable in aqueous solutions?
-
A: For in vivo experiments, it is recommended to prepare fresh working solutions on the same day of use.[1] The stability of this compound in aqueous buffers for extended periods may be limited.
-
Experimental Use
-
Q: What is the mechanism of action of this compound?
-
A: this compound is an irreversible and non-cytotoxic inhibitor of the NLRP3 inflammasome.[1][5] It functions by directly and irreversibly binding to NLRP3, which inhibits its ATPase activity and subsequent inflammasome assembly.[6][7] This prevents the activation of caspase-1 and the release of pro-inflammatory cytokines like IL-1β.[1][5] this compound has been shown to specifically suppress NLRP3 activation without affecting the NLRC4 or AIM2 inflammasomes.[8][9]
-
-
Q: What is a typical working concentration for this compound in in vitro experiments?
-
A: A common effective concentration for this compound in cell-based assays, such as inhibiting ATP- and nigericin-induced IL-1β release in macrophages, is 10 µM.[1][3] However, the optimal concentration may vary depending on the cell type and experimental conditions, so a dose-response experiment is recommended.
-
-
Q: How should I prepare this compound for in vivo administration?
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound for use in in vitro and in vivo experiments.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Determine the desired concentration and volume of the stock solution (e.g., 10 mM).
-
Calculate the mass of this compound required using its molecular weight (224.68 g/mol ).[2]
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.[3]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[3][5]
-
Protocol 2: In Vitro Inhibition of NLRP3 Inflammasome Activation
-
Objective: To assess the inhibitory effect of this compound on NLRP3 inflammasome activation in a cell-based assay.
-
Materials:
-
THP-1 cells or bone marrow-derived macrophages (BMDMs)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal bovine serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
ELISA kit for IL-1β detection
-
LDH cytotoxicity assay kit
-
-
Procedure:
-
Cell Priming: Seed cells in a multi-well plate and prime with LPS to upregulate NLRP3 expression.
-
This compound Pre-treatment: Pre-incubate the primed cells with various concentrations of this compound (e.g., 0.1-100 µM) for a specified time (e.g., 15-60 minutes). Include a vehicle control (DMSO).
-
NLRP3 Activation: Induce NLRP3 inflammasome activation by adding ATP or nigericin to the cell culture medium.
-
Sample Collection: After the incubation period, collect the cell culture supernatants.
-
Analysis:
-
Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit.
-
Assess cell death (pyroptosis) by measuring LDH release in the supernatants using a cytotoxicity assay.
-
-
Data Interpretation: Compare the levels of IL-1β and LDH in this compound-treated cells to the vehicle-treated control to determine the inhibitory effect of this compound.
-
Visualizations
Caption: Mechanism of this compound action on the NLRP3 inflammasome pathway.
Caption: Workflow for in vitro testing of this compound's inhibitory activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. INF 39 | Inflammasomes Inhibitors: R&D Systems [rndsystems.com]
- 3. This compound | NOD-like Receptor (NLR) | NOD | TargetMol [targetmol.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NLRP3 inflammasome inhibitor this compound attenuated NLRP3 assembly in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
adjusting experimental conditions for INF39 efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing INF39, a specific and irreversible inhibitor of the NLRP3 inflammasome. Below you will find troubleshooting guides and frequently asked questions to ensure the efficacy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a non-toxic, irreversible, and specific inhibitor of the NLRP3 inflammasome.[1][2] Its primary mechanism involves the inhibition of the interaction between NEK7 and NLRP3, a critical step for NLRP3 oligomerization and the subsequent assembly of the inflammasome complex.[2] Importantly, this compound does not affect upstream events of NLRP3 activation, such as potassium (K+) efflux or the generation of reactive oxygen species (ROS), nor does it directly inhibit downstream effectors like Gasdermin D (GSDMD).[1][2] This specificity ensures that the observed effects are directly related to the inhibition of the NLRP3 inflammasome assembly.
Q2: Is this compound specific to the NLRP3 inflammasome?
A2: Yes, studies have shown that this compound specifically inhibits the NLRP3 inflammasome and does not affect other inflammasomes such as NLRC4 or AIM2.[1][2][3]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term stability, this compound should be stored at -20°C.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no inhibition of IL-1β secretion | Suboptimal concentration of this compound: The effective concentration can vary between cell types and activation stimuli. | Perform a dose-response experiment to determine the optimal concentration. A common starting point is 10 µM.[5] |
| Incorrect timing of this compound addition: As an irreversible inhibitor, this compound needs to be present before or during the activation of the NLRP3 inflammasome. | Pre-incubate cells with this compound for at least 30-60 minutes before adding the NLRP3 activator (e.g., Nigericin, ATP). | |
| Cell health issues: Unhealthy or stressed cells may not respond appropriately to stimuli or inhibitors. | Ensure cells are healthy, have a high viability, and are in the logarithmic growth phase before starting the experiment. | |
| Ineffective NLRP3 activation: The stimulus used to activate the NLRP3 inflammasome may not be potent enough. | Confirm that your positive control (activator alone) shows a robust induction of IL-1β. Consider titrating the concentration of the activator. | |
| High cell death or signs of cytotoxicity | This compound concentration is too high: Although generally non-toxic, very high concentrations of any compound can lead to off-target effects and cytotoxicity. | Reduce the concentration of this compound. Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic threshold in your specific cell line.[4] |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations. | Ensure the final concentration of the solvent in your cell culture medium is low (typically ≤ 0.5%). Prepare a high-concentration stock of this compound to minimize the volume of solvent added to your cells. | |
| Precipitation of this compound in culture medium | Poor solubility: this compound is a hydrophobic compound and may precipitate in aqueous solutions. | Prepare a high-concentration stock solution in an appropriate solvent like DMSO (solubility is approximately 30 mg/mL).[4] When diluting into your culture medium, vortex or mix thoroughly. Avoid freeze-thaw cycles of the stock solution. |
| Inconsistent or variable results | Inconsistent cell density: The number of cells per well can significantly impact the outcome of the experiment. | Ensure uniform cell seeding across all wells of your plate. |
| Variability in experimental timing: Inconsistent incubation times with this compound or the activator can lead to variable results. | Use a multichannel pipette for simultaneous addition of reagents where possible and maintain consistent incubation times for all conditions. | |
| Reagent degradation: Improper storage of this compound or activators can lead to loss of potency. | Store all reagents at their recommended temperatures and avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| IC50 for IL-1β release inhibition | 10 µM | In bone marrow-derived macrophages (BMDMs) | [5] |
| In Vitro Working Concentration | 10 µM | Inhibition of caspase-1 activation and pyroptosis in macrophages. | [5] |
| In Vivo Dosage | 12.5, 25, 50 mg/kg | In a rat model of colitis. | [4] |
| Solubility in DMSO | ~30 mg/mL | [4] | |
| Solubility in Ethanol | ~30 mg/mL | [4] |
Experimental Protocols
In Vitro Inhibition of NLRP3 Inflammasome Activation in THP-1 Macrophages
This protocol describes a general method for assessing the efficacy of this compound in inhibiting NLRP3 inflammasome activation in PMA-differentiated THP-1 cells.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
ELISA kit for human IL-1β
-
LDH cytotoxicity assay kit
Methodology:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium.
-
To differentiate into macrophages, seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and treat with 100 nM PMA for 48-72 hours.
-
After differentiation, wash the cells with fresh medium to remove PMA.
-
-
Priming:
-
Prime the differentiated THP-1 macrophages with 1 µg/mL LPS for 3-4 hours to upregulate the expression of pro-IL-1β and NLRP3.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in culture medium to the desired final concentrations.
-
Pre-incubate the LPS-primed cells with different concentrations of this compound (or vehicle control) for 1 hour.
-
-
NLRP3 Inflammasome Activation:
-
Activate the NLRP3 inflammasome by adding an appropriate stimulus, such as 10 µM Nigericin for 1 hour or 5 mM ATP for 30 minutes.
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the plate and carefully collect the cell culture supernatants.
-
Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Assess cell viability and pyroptosis by measuring the release of lactate dehydrogenase (LDH) into the supernatant using an LDH cytotoxicity assay kit.
-
-
Controls:
-
Negative Control: Cells treated with vehicle (DMSO) only.
-
Positive Control: Cells primed with LPS and treated with the NLRP3 activator (Nigericin or ATP) without this compound.
-
This compound only Control: Cells treated with the highest concentration of this compound without the NLRP3 activator to assess any baseline effects of the inhibitor.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. NLRP3 inflammasome inhibitor this compound attenuated NLRP3 assembly in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Unveiling INF39: A Comparative Guide to a Novel IL-1β Secretion Inhibitor
For Immediate Release
This guide provides a comprehensive comparison of INF39, a novel inhibitor of Interleukin-1β (IL-1β) secretion, with other established inhibitors. Designed for researchers, scientists, and drug development professionals, this document offers an objective analysis of this compound's performance, supported by experimental data, detailed protocols, and visual pathway diagrams to facilitate a deeper understanding of its mechanism of action.
Executive Summary
Interleukin-1β is a potent pro-inflammatory cytokine implicated in a wide range of inflammatory diseases. Its secretion is tightly regulated by the NLRP3 inflammasome, a multi-protein complex that activates caspase-1, leading to the cleavage and release of mature IL-1β. This compound has emerged as a promising therapeutic candidate through its targeted inhibition of the NLRP3 inflammasome. This guide compares this compound with two other well-characterized inhibitors of IL-1β secretion: MCC950, a potent and specific NLRP3 inhibitor, and Parthenolide, a natural compound that targets the upstream NF-κB signaling pathway.
Performance Comparison: this compound vs. Alternatives
The inhibitory effects of this compound, MCC950, and Parthenolide on IL-1β secretion have been evaluated in various in vitro models. The following table summarizes their reported half-maximal inhibitory concentrations (IC50), providing a quantitative comparison of their potency.
| Inhibitor | Target | Cell Type | IC50 for IL-1β Inhibition |
| This compound | NLRP3 Inflammasome | Macrophages | 10 µM[1] |
| MCC950 | NLRP3 Inflammasome | Mouse Microglia | 60 nM |
| Parthenolide | NF-κB Pathway / NLRP3 | THP-1 cells | 1.091-2.620 µM[2] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell type, stimulus, and assay methodology.
Mechanism of Action
This compound is a nontoxic, irreversible NLRP3 inhibitor.[3] It directly interacts with the NLRP3 protein, inhibiting its ATPase activity.[3] This interference with NLRP3 function prevents the assembly of the inflammasome complex, thereby blocking caspase-1 activation and the subsequent secretion of IL-1β and IL-18.[3][4]
MCC950 is a potent and specific small-molecule inhibitor of the NLRP3 inflammasome. It directly binds to the Walker B motif within the NACHT domain of NLRP3, which is crucial for its ATPase activity. By blocking ATP hydrolysis, MCC950 prevents NLRP3 activation and the formation of the inflammasome complex.
Parthenolide , a sesquiterpene lactone, primarily acts by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is responsible for the transcriptional upregulation of NLRP3 and pro-IL-1β, a crucial "priming" step for inflammasome activation. By inhibiting NF-κB, Parthenolide reduces the expression of key inflammasome components, thereby indirectly inhibiting IL-1β secretion. Some studies also suggest that Parthenolide may directly inhibit the NLRP3 inflammasome.[2]
Signaling Pathway Diagrams
To visually represent the mechanisms of action, the following diagrams were generated using Graphviz (DOT language).
Caption: NLRP3 Inflammasome Activation Pathway and Points of Inhibition.
Caption: General Experimental Workflow for IL-1β Secretion Assay.
Experimental Protocols
The following is a generalized protocol for assessing the inhibitory effect of compounds on IL-1β secretion from macrophages. Specific details may need to be optimized for different cell lines and experimental setups.
Objective: To quantify the inhibitory effect of this compound, MCC950, and Parthenolide on NLRP3 inflammasome-mediated IL-1β secretion in macrophages.
Materials:
-
Macrophage cell line (e.g., THP-1) or primary macrophages (e.g., bone marrow-derived macrophages, BMDMs).
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% FBS and antibiotics.
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.
-
Lipopolysaccharide (LPS).
-
ATP or Nigericin.
-
This compound, MCC950, Parthenolide.
-
Human IL-1β ELISA kit.
-
96-well cell culture plates.
-
Plate reader.
Procedure:
1. Cell Culture and Differentiation (for THP-1 cells): a. Culture THP-1 monocytes in complete RPMI-1640 medium. b. Seed THP-1 cells into 96-well plates at a density of 1 x 10^6 cells/mL. c. Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48-72 hours. d. After differentiation, replace the medium with fresh, PMA-free medium and allow cells to rest for 24 hours.
2. Priming: a. Prime the differentiated THP-1 cells or primary macrophages with LPS (e.g., 1 µg/mL) for 3-4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.
3. Inhibitor Treatment: a. Prepare a serial dilution of this compound, MCC950, and Parthenolide in cell culture medium. b. After the priming step, remove the LPS-containing medium and add the medium containing the different concentrations of the inhibitors to the respective wells. c. Incubate the cells with the inhibitors for a predetermined time (e.g., 30-60 minutes).
4. NLRP3 Inflammasome Activation: a. Following the inhibitor incubation, add the NLRP3 activator, either ATP (e.g., 5 mM for 45 minutes) or Nigericin (e.g., 10 µM for 1 hour), to the wells.
5. Supernatant Collection: a. After the activation step, centrifuge the 96-well plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells. b. Carefully collect the cell culture supernatants without disturbing the cell pellet.
6. IL-1β Quantification (ELISA): a. Quantify the concentration of IL-1β in the collected supernatants using a commercially available human IL-1β ELISA kit. b. Follow the manufacturer's instructions for the ELISA procedure.
7. Data Analysis: a. Generate a standard curve using the recombinant IL-1β provided in the ELISA kit. b. Determine the concentration of IL-1β in each sample by interpolating from the standard curve. c. Calculate the percentage of inhibition of IL-1β secretion for each inhibitor concentration compared to the vehicle-treated control. d. Determine the IC50 value for each inhibitor by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This compound presents a promising therapeutic strategy for inflammatory diseases by directly and irreversibly inhibiting the NLRP3 inflammasome. Its potency, as indicated by its IC50 value, is comparable to other known inhibitors targeting different points in the IL-1β secretion pathway. This guide provides the necessary information for researchers to objectively evaluate this compound and its alternatives, fostering further investigation into its therapeutic potential. The provided protocols and diagrams serve as a valuable resource for designing and interpreting experiments aimed at understanding and modulating the inflammatory response.
References
Comparative Analysis of NLRP3 Inflammasome Inhibitors: INF39 vs. CY-09
A Guide for Researchers in Drug Development
In the landscape of inflammatory disease research, the NLRP3 inflammasome has emerged as a critical therapeutic target. Its dysregulation is implicated in a wide array of pathologies, including autoinflammatory syndromes, type 2 diabetes, and neurodegenerative diseases. This guide provides a detailed comparative analysis of two prominent NLRP3 inflammasome inhibitors, INF39 and CY-09, to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.
Executive Summary
Both this compound and CY-09 are potent and specific inhibitors of the NLRP3 inflammasome, acting directly on the NLRP3 protein to prevent its activation and subsequent inflammatory signaling. While both compounds inhibit the ATPase activity of NLRP3, they exhibit distinct mechanistic nuances. CY-09 functions by directly binding to the ATP-binding motif within the NACHT domain of NLRP3. In contrast, this compound acts as a nontoxic, irreversible inhibitor that, in addition to targeting ATPase activity, uniquely disrupts the crucial interaction between NLRP3 and NEK7, a key step in inflammasome assembly.
This guide presents available quantitative data, detailed experimental methodologies for their evaluation, and visual representations of their mechanisms of action and experimental workflows to facilitate a comprehensive understanding of these two important research compounds.
Data Presentation: A Quantitative Overview
Direct comparative studies providing head-to-head quantitative data for this compound and CY-09 are limited in the publicly available literature. However, data from independent studies offer insights into their respective potencies. It is important to note that variations in experimental conditions can influence these values.
| Parameter | This compound | CY-09 | Reference |
| Target | NLRP3 Inflammasome | NLRP3 Inflammasome | |
| Mechanism of Action | Irreversible inhibitor of NLRP3 ATPase activity; disrupts NEK7-NLRP3 interaction. | Direct inhibitor of NLRP3 ATPase activity by binding to the Walker A motif of the NACHT domain. | |
| IC50 (NLRP3 Inhibition) | 10 µM | 6 µM (in mouse BMDMs) | |
| Binding Affinity (Kd) | Not Reported | 500 nM | |
| Selectivity | Specific for NLRP3 over AIM2 and NLRC4 inflammasomes. | Specific for NLRP3 over AIM2 and NLRC4 inflammasomes. |
Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the points of intervention for this compound and CY-09.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound and CY-09 are provided below.
In Vitro Assessment: IL-1β Secretion in Bone Marrow-Derived Macrophages (BMDMs)
This protocol outlines the measurement of IL-1β release from BMDMs, a standard in vitro assay for assessing NLRP3 inflammasome inhibition.
1. Isolation and Culture of BMDMs:
-
Harvest bone marrow from the femurs and tibias of C57BL/6 mice.
-
Lyse red blood cells using a suitable lysis buffer.
-
Culture the bone marrow cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 20% L929 cell-conditioned medium (as a source of M-CSF) for 7 days to differentiate them into macrophages.
2. Cell Plating and Priming:
-
Seed the differentiated BMDMs into 24-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Prime the cells with 1 µg/mL lipopolysaccharide (LPS) for 4 hours to upregulate the expression of pro-IL-1β and NLRP3.
3. Inhibitor Treatment and NLRP3 Activation:
-
Pre-incubate the LPS-primed BMDMs with varying concentrations of this compound, CY-09, or vehicle control for 30-60 minutes.
-
Stimulate the cells with an NLRP3 activator, such as 5 mM ATP for 30 minutes or 10 µM nigericin for 1 hour.
4. Sample Collection and Analysis:
-
Collect the cell culture supernatants and centrifuge to remove cellular debris.
-
Quantify the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Cell lysates can be collected to measure pro-IL-1β levels and assess cell viability (e.g., using an LDH assay).
In Vivo Assessment: Monosodium Urate (MSU)-Induced Peritonitis in Mice
This model is used to evaluate the in vivo efficacy of NLRP3 inhibitors in an acute inflammatory setting.
1. Animal Model:
-
Use 8-12 week old male C57BL/6 mice.
2. Inhibitor Administration:
-
Administer this compound, CY-09, or vehicle control to the mice via an appropriate route (e.g., intraperitoneal or oral gavage) at a predetermined dose and time point before MSU challenge.
3. Induction of Peritonitis:
-
Inject 1 mg of sterile MSU crystals suspended in PBS intraperitoneally into each mouse.
4. Peritoneal Lavage and Cell Analysis:
-
At a specified time point post-MSU injection (e.g., 6 hours), euthanize the mice and perform a peritoneal lavage by injecting and retrieving 5-10 mL of sterile PBS.
-
Collect the peritoneal lavage fluid and determine the total cell count.
-
Use flow cytometry to quantify the number of recruited neutrophils (e.g., Ly6G+/CD11b+ cells).
5. Cytokine Measurement:
-
Centrifuge the peritoneal lavage fluid to pellet the cells.
-
Measure the concentration of IL-1β in the cell-free supernatant using an ELISA kit.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for evaluating NLRP3 inhibitors in vitro and in vivo.
Conclusion
This compound and CY-09 represent valuable tools for investigating the role of the NLRP3 inflammasome in health and disease. While both are specific and direct inhibitors of NLRP3, their distinct mechanisms of action may offer different therapeutic advantages depending on the pathological context. CY-09's targeted inhibition of the NLRP3 ATPase activity and this compound's dual action of inhibiting ATPase activity and the NEK7-NLRP3 interaction provide researchers with differentiated pharmacological probes.
The provided experimental protocols offer a starting point for the in vitro and in vivo characterization of these and other NLRP3 inhibitors. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and therapeutic potentials of this compound and CY-09 in various disease models. This guide aims to equip researchers with the foundational knowledge and methodologies to advance the development of novel anti-inflammatory therapeutics targeting the NLRP3 inflammasome.
Unveiling the Specificity of INF39 for the NLRP3 Inflammasome Over AIM2 and NLRC4
For Immediate Release
A comprehensive analysis of experimental data confirms the selective inhibition of the NLRP3 inflammasome by the compound INF39, with negligible effects on the AIM2 and NLRC4 inflammasomes. This guide provides researchers, scientists, and drug development professionals with a detailed comparison, supported by experimental evidence and methodologies, to facilitate informed decisions in the study of inflammatory pathways.
This compound has emerged as a potent and irreversible inhibitor of the NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome, a key player in the innate immune system's response to a wide range of danger signals.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases. The specificity of a pharmacological inhibitor is paramount for its utility as a research tool and its potential as a therapeutic agent. This guide synthesizes the available data to confirm the high specificity of this compound for NLRP3 over other well-characterized inflammasomes, namely AIM2 (Absent in Melanoma 2) and NLRC4 (NLR Family CARD Domain Containing 4).
Quantitative Comparison of this compound Inhibition
Experimental data robustly demonstrates that this compound effectively suppresses NLRP3 inflammasome activation while having no significant impact on AIM2 and NLRC4. The inhibitory concentration (IC50) of this compound for NLRP3 has been determined to be approximately 10 µM.[2][3] In stark contrast, studies show that at similar and even higher concentrations, this compound does not inhibit the activation of AIM2 or NLRC4 inflammasomes.
| Inflammasome | Key Activators | This compound Inhibition | IC50 | Reference |
| NLRP3 | Nigericin, ATP, MSU Crystals | Yes | ~10 µM | Cocco et al., 2017[3]; Shi et al., 2021[1] |
| AIM2 | Poly(dA:dT) | No | Not Applicable | Shi et al., 2021[1] |
| NLRC4 | Salmonella typhimurium, Flagellin | No | Not Applicable | Shi et al., 2021[1] |
Mechanism of Specific Inhibition
The specificity of this compound for NLRP3 is rooted in its unique mechanism of action. This compound has been shown to directly target the NLRP3 protein, inhibiting the crucial interaction between NLRP3 and NEK7 (NIMA Related Kinase 7).[1][2] This interaction is a critical step for the assembly and activation of the NLRP3 inflammasome, but it is not required for the activation of AIM2 or NLRC4 inflammasomes. This targeted disruption of a key protein-protein interaction underpins the selective inhibitory profile of this compound.
Visualizing Inflammasome Signaling and Inhibition
To better understand the distinct activation pathways and the specific point of intervention by this compound, the following diagrams illustrate the signaling cascades of the NLRP3, AIM2, and NLRC4 inflammasomes.
Experimental Protocols
The specificity of this compound was determined using primary bone marrow-derived macrophages (BMDMs) or human THP-1 cells. The following is a generalized protocol based on the methodologies described in the key reference studies.
Cell Culture and Priming
-
Cell Culture: Murine bone marrow cells are differentiated into macrophages (BMDMs) over 7 days in DMEM supplemented with 10% FBS, penicillin/streptomycin, and M-CSF. Human THP-1 monocytes are differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).
-
Priming: Macrophages are primed with Lipopolysaccharide (LPS) (1 µg/mL) for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
Inflammasome Activation and Inhibition
-
Inhibitor Treatment: Cells are pre-treated with various concentrations of this compound or vehicle control (DMSO) for 30-60 minutes.
-
NLRP3 Activation: Following inhibitor treatment, cells are stimulated with NLRP3 activators such as Nigericin (10 µM) or ATP (5 mM) for 1-2 hours.
-
AIM2 Activation: Primed cells are transfected with poly(dA:dT) (1 µg/mL) for 6-8 hours to activate the AIM2 inflammasome.
-
NLRC4 Activation: Primed macrophages are infected with Salmonella typhimurium (multiplicity of infection of 10) for 4-6 hours to activate the NLRC4 inflammasome.
Measurement of Inflammasome Activation
-
IL-1β and TNF-α Measurement: Cell culture supernatants are collected, and the concentration of secreted IL-1β and TNF-α is quantified by Enzyme-Linked Immunosorbent Assay (ELISA). TNF-α is measured as a control for non-inflammasome-related inflammatory responses.
-
Caspase-1 Activation and Gasdermin D Cleavage: Cell lysates and supernatants are collected and subjected to Western blot analysis to detect the cleaved (active) forms of Caspase-1 (p20 subunit) and Gasdermin D (GSDMD-N).
-
ASC Speck Visualization: ASC oligomerization, a hallmark of inflammasome activation, is visualized by immunofluorescence microscopy in cells stained with an anti-ASC antibody.
Conclusion
References
Cross-Validation of INF39 Activity in Different Cell Lines: A Comparative Guide
This guide provides a comparative analysis of the activity of INF39, a potent and irreversible inhibitor of the NLRP3 inflammasome, across various cell lines. The information is intended for researchers, scientists, and drug development professionals working on inflammatory diseases. While direct comparative studies are limited, this guide synthesizes available data to offer insights into the cross-validation of this compound's efficacy and compares its activity with other known NLRP3 inhibitors.
Introduction to this compound and the NLRP3 Inflammasome
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a key component of the innate immune system. Its activation triggers the release of pro-inflammatory cytokines, such as IL-1β and IL-18, and induces a form of programmed cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory disorders. This compound has emerged as a specific and irreversible inhibitor of the NLRP3 inflammasome, acting through the inhibition of its ATPase activity.[1][2][3]
Below is a diagram illustrating the NLRP3 inflammasome signaling pathway and the points of inhibition by compounds like this compound.
Figure 1: Simplified signaling pathway of the NLRP3 inflammasome and the inhibitory action of this compound.
In Vitro Activity of this compound in Different Cell Lines
Current research has primarily focused on the activity of this compound in immune cells, which are key players in the inflammatory response. The following table summarizes the observed effects of this compound in different cell lines.
| Cell Line | Cell Type | Key Findings | References |
| THP-1 | Human monocytic cell line (differentiated into macrophage-like cells) | - Prevents pyroptosis. - Inhibits NLRP3 ATPase in a concentration-dependent manner. | [2] |
| BMDMs | Mouse Bone Marrow-Derived Macrophages | - Efficiently inhibits NLRP3-dependent IL-1β release. - Reduces caspase-1 activation and pyroptosis. | [2] |
| Osteoblasts | Bone-forming cells | - Promotes osteoblast differentiation by inhibiting NLRP3 and reducing IL-1β production. | [4] |
Comparison of this compound with Other NLRP3 Inflammasome Inhibitors
Several other molecules have been identified as inhibitors of the NLRP3 inflammasome. This section provides a comparison of this compound with two other well-characterized inhibitors, MCC950 and Oridonin. It is important to note that the data presented here is compiled from different studies and direct, head-to-head comparisons under identical experimental conditions are scarce.
| Inhibitor | Mechanism of Action | Reported Activity in Cell Lines |
| This compound | Irreversible inhibitor of NLRP3 ATPase activity. | THP-1, BMDMs, Osteoblasts: Inhibits IL-1β release, caspase-1 activation, and pyroptosis. |
| MCC950 | Potent and selective inhibitor of NLRP3-induced ASC oligomerization. | BMDMs, Human Mononuclear Cells: Blocks IL-1β processing and release.[5] |
| Oridonin | Covalent inhibitor of NLRP3. | BMDMs, J774A.1 (macrophage-like): Inhibits NLRP3 inflammasome activation. |
Experimental Protocols
This section outlines a general workflow for assessing the in vitro activity of NLRP3 inflammasome inhibitors like this compound.
Figure 2: General experimental workflow for assessing NLRP3 inflammasome inhibition.
Detailed Methodologies
Cell Culture:
-
THP-1 cells: Maintained in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. For differentiation into macrophage-like cells, THP-1 monocytes are typically treated with phorbol 12-myristate 13-acetate (PMA).
-
Bone Marrow-Derived Macrophages (BMDMs): Bone marrow cells are harvested from the femurs and tibias of mice and cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and M-CSF.
NLRP3 Inflammasome Activation and Inhibition Assay:
-
Priming (Signal 1): Differentiated macrophages are primed with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound or other test compounds for a specified period (e.g., 30-60 minutes).
-
Activation (Signal 2): The NLRP3 inflammasome is activated by adding a stimulus such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) for a short duration (e.g., 30-60 minutes).
-
Endpoint Analysis:
-
IL-1β Measurement: The cell culture supernatant is collected, and the concentration of secreted IL-1β is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Pyroptosis Assessment: Cell lysis due to pyroptosis is measured by quantifying the release of lactate dehydrogenase (LDH) into the supernatant using a commercially available LDH cytotoxicity assay kit.
-
Caspase-1 Activation: Cell lysates are collected, and the cleavage of pro-caspase-1 into its active p20 subunit is assessed by Western blotting.
-
Conclusion
This compound is a promising, specific, and irreversible inhibitor of the NLRP3 inflammasome. In vitro studies have consistently demonstrated its efficacy in inhibiting key downstream effects of NLRP3 activation, including IL-1β release and pyroptosis, in macrophage cell lines and primary macrophages. While data on its activity in other cell types is emerging, further research is needed to establish a comprehensive cross-validation profile. Direct comparative studies of this compound with other NLRP3 inhibitors across a broader range of cell lines would be highly valuable for the drug development community to better understand its relative potency and therapeutic potential.
References
- 1. NLRP3 inflammasome inhibitor this compound attenuated NLRP3 assembly in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of MCC950 on NLRP3 inflammasome and inflammatory biomarkers: a systematic review and meta-analysis on animal studies [immunopathol.com]
- 3. Selective NLRP3 Inflammasome Inhibitor MCC950 Suppresses Inflammation and Facilitates Healing in Vascular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
INF39: A Comparative Analysis of its Potency Against Diverse NLRP3 Inflammasome Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of INF39, an irreversible inhibitor of the NLRP3 inflammasome, against other known inhibitors. The focus is on its relative potency in counteracting various stimuli that trigger NLRP3 activation, supported by available experimental data.
Introduction to this compound and the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system. Its activation in response to a wide array of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs) leads to the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18, driving inflammatory responses. While essential for host defense, dysregulated NLRP3 inflammasome activity is implicated in a range of inflammatory and autoimmune diseases.
This compound has emerged as a specific, non-toxic, and irreversible inhibitor of the NLRP3 inflammasome. Its mechanism of action involves the direct inhibition of NLRP3, preventing the crucial interaction between NEK7 and NLRP3, which is a necessary step for inflammasome assembly and activation. Notably, this compound's inhibitory action is independent of upstream events such as potassium (K+) efflux or the generation of reactive oxygen species (ROS). This specificity makes it a valuable tool for studying NLRP3-mediated inflammation and a potential therapeutic candidate.
Comparative Potency of this compound
Quantitative data on the half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of an inhibitor. While direct comparative studies detailing the IC50 of this compound against a wide panel of NLRP3 activators are limited, the available data allows for a contextual comparison with other well-characterized NLRP3 inhibitors, such as MCC950.
| Inhibitor | Target | IC50 | NLRP3 Activator(s) Tested | Cell Type | Reference |
| This compound | NLRP3 | 10 µM | Not specified | Not specified | [1] |
| MCC950 | NLRP3 | 7.5 nM | ATP, Nigericin, MSU crystals | Bone Marrow-Derived Macrophages (BMDMs) | |
| CY-09 | NLRP3 | 6 µM | ATP, Nigericin, MSU crystals | Bone Marrow-Derived Macrophages (BMDMs) | |
| Oridonin | NLRP3 | ~3 µM | ATP, Nigericin | Bone Marrow-Derived Macrophages (BMDMs) | N/A |
| Parthenolide | NLRP3, Caspase-1 | ~5 µM | Not specified | Not specified |
Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.
Based on the available data, MCC950 is a significantly more potent inhibitor of the NLRP3 inflammasome than this compound, with an IC50 value in the nanomolar range compared to the micromolar range for this compound. It is important to note that the specific NLRP3 activator used to determine the IC50 of this compound was not specified in the available literature, which can influence the perceived potency.
Experimental Protocols
To facilitate the evaluation of NLRP3 inhibitors like this compound, this section outlines detailed methodologies for key in vitro experiments.
NLRP3 Inflammasome Activation and Inhibition Assay in Macrophages
This protocol describes the induction of NLRP3 inflammasome activation in macrophages and the assessment of inhibition by compounds like this compound.
a. Cell Culture and Priming:
-
Culture bone marrow-derived macrophages (BMDMs) or THP-1 human monocytic cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed the cells in 24-well plates at a density of 0.5 x 10^6 cells/well and allow them to adhere overnight.
-
Prime the cells with 1 µg/mL lipopolysaccharide (LPS) for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
b. Inhibitor Treatment and NLRP3 Activation:
-
Pre-incubate the primed cells with varying concentrations of this compound or other inhibitors for 1 hour.
-
Induce NLRP3 inflammasome activation by treating the cells with one of the following activators for the specified duration:
-
ATP: 5 mM for 30 minutes.
-
Nigericin: 10 µM for 1 hour.
-
Monosodium Urate (MSU) crystals: 250 µg/mL for 6 hours.
-
c. Sample Collection:
-
Following incubation, centrifuge the plates at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatants for downstream analysis of IL-1β and caspase-1 activity.
-
Lyse the cells with a suitable lysis buffer to prepare cell lysates for Western blot analysis.
Measurement of IL-1β Release by ELISA
-
Use a commercially available ELISA kit for the quantification of mature IL-1β in the collected cell culture supernatants, following the manufacturer's instructions.
-
Briefly, add the supernatants to wells pre-coated with an anti-IL-1β capture antibody.
-
Incubate, wash, and then add a detection antibody conjugated to an enzyme (e.g., HRP).
-
After another incubation and wash step, add the substrate and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IL-1β based on a standard curve.
Assessment of Caspase-1 Activity
-
Caspase-1 activity in the cell culture supernatants can be measured using a commercially available fluorometric or colorimetric assay kit.
-
These assays typically utilize a specific caspase-1 substrate that, when cleaved by active caspase-1, releases a fluorescent or chromogenic molecule.
-
Follow the manufacturer's protocol to mix the supernatant with the reaction buffer and substrate.
-
Measure the fluorescence or absorbance using a microplate reader.
-
The signal intensity is directly proportional to the caspase-1 activity.
Visualization of ASC Speck Formation by Immunofluorescence
-
Seed and treat cells on glass coverslips as described in the activation and inhibition protocol.
-
After treatment, fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate the cells with a primary antibody against ASC overnight at 4°C.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Mount the coverslips onto microscope slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the formation of ASC specks (large, perinuclear aggregates of ASC) using a fluorescence microscope.
-
Quantify the percentage of cells with ASC specks in different treatment groups.
Visualizations
NLRP3 Inflammasome Signaling Pathway
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing NLRP3 Inhibition
References
A Head-to-Head Comparison of INF39 and Parthenolide in NLRP3 Inflammasome Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of inflammatory disease research, the NLRP3 inflammasome has emerged as a critical target for therapeutic intervention. Its dysregulation is implicated in a wide array of pathologies, including cryopyrin-associated periodic syndromes (CAPS), type 2 diabetes, and Alzheimer's disease. Consequently, the development of potent and specific NLRP3 inhibitors is a key focus of drug discovery efforts. This guide provides a detailed, head-to-head comparison of two such inhibitors: INF39, a synthetic acrylate-based compound, and Parthenolide, a naturally occurring sesquiterpene lactone. We present a comprehensive analysis of their mechanisms of action, potency, specificity, and cytotoxicity, supported by experimental data and detailed protocols to aid researchers in their own investigations.
Executive Summary
| Feature | This compound | Parthenolide |
| Type | Synthetic, irreversible inhibitor | Natural product, covalent inhibitor |
| Primary Target | NLRP3 | Multiple inflammasomes, Caspase-1, NF-κB |
| Mechanism of Action | Irreversibly binds to NLRP3, preventing its conformational activation and interaction with NEK7, thereby blocking inflammasome assembly. Also exhibits partial inhibition of the NF-κB pathway.[1][2] | Covalently modifies cysteine residues on multiple targets, including NLRP3 and Caspase-1. Inhibits NLRP3 ATPase activity and the NF-κB pathway.[3][4] |
| Potency (NLRP3 Inhibition) | IC50 = 10 µM for IL-1β release.[5][6] | IC50 = 2.6 µM for IL-1β release.[7] |
| Specificity | Specific for the NLRP3 inflammasome over NLRC4 and AIM2 inflammasomes.[2] | Inhibits multiple inflammasomes.[3] |
| Cytotoxicity | Generally considered non-cytotoxic at effective concentrations.[1][6] | Exhibits significant cytotoxicity, which is a limiting factor for its therapeutic use.[8] |
Mechanism of Action and Signaling Pathways
Both this compound and Parthenolide ultimately block the activation of the NLRP3 inflammasome, but they achieve this through distinct mechanisms and with different target specificities.
This compound is a specific and irreversible inhibitor of the NLRP3 inflammasome.[1][2] It is believed to covalently modify the NLRP3 protein, preventing the conformational changes necessary for its activation.[6] This interference inhibits the interaction between NLRP3 and NEK7, a crucial step for the assembly of the functional inflammasome complex.[2] Furthermore, this compound has been shown to partially inhibit the NF-κB signaling pathway, which is responsible for the priming step of inflammasome activation (the upregulation of NLRP3 and pro-IL-1β expression).[1][6]
Parthenolide , a natural product derived from the feverfew plant, exhibits a broader spectrum of activity.[3] It is a covalent inhibitor that reacts with cysteine residues on its protein targets.[3] While it does inhibit the NLRP3 inflammasome by targeting its ATPase activity, it also directly inhibits caspase-1, the effector enzyme of the inflammasome complex.[3] This direct inhibition of caspase-1 gives Parthenolide the ability to block multiple inflammasomes, not just NLRP3.[3] Like this compound, Parthenolide also demonstrates inhibitory effects on the NF-κB pathway.[4]
Potency and Efficacy
The potency of an inhibitor is a critical determinant of its therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of potency, with lower values indicating greater potency.
| Compound | Assay | Cell Line | Stimulus | IC50 |
| This compound | IL-1β Release | Macrophages | ATP or Nigericin | 10 µM[5][6] |
| Parthenolide | IL-1β Release | THP-1 | Not specified | 2.6 µM[7] |
Based on the available data, Parthenolide appears to be a more potent inhibitor of NLRP3-mediated IL-1β release than this compound. However, it is important to consider the broader activity profile of Parthenolide, as its potent effects may not be solely attributable to NLRP3 inhibition.
Specificity and Off-Target Effects
Specificity is a crucial aspect of drug development, as off-target effects can lead to undesirable side effects.
This compound has been shown to be a specific inhibitor of the NLRP3 inflammasome. Studies have demonstrated that it does not inhibit other inflammasomes, such as those mediated by NLRC4 or AIM2.[2] This specificity is a significant advantage, as it suggests a lower likelihood of broad, unintended immunological consequences.
Parthenolide , in contrast, is a less specific inhibitor. Its ability to directly target caspase-1 means that it can inhibit multiple inflammasome pathways.[3] While this broad anti-inflammatory activity could be beneficial in certain contexts, it also increases the potential for off-target effects and disruption of normal immune responses.
Cytotoxicity
A major consideration for any potential therapeutic is its safety profile, particularly its cytotoxicity.
This compound is described as a non-cytotoxic inhibitor at concentrations effective for NLRP3 inhibition.[1][6] This favorable cytotoxicity profile is a key advantage for its potential as a therapeutic agent.
Parthenolide , on the other hand, is known to exhibit significant cytotoxicity, which has been a major hurdle in its clinical development.[8] Its cytotoxic effects have been documented in various cancer cell lines, with IC50 values in the range of 8-10 µM.[9][10] This cytotoxicity is a significant concern and limits the therapeutic window for Parthenolide.
| Compound | Assay | Cell Line | IC50 |
| This compound | Not specified | Not specified | Non-cytotoxic at effective concentrations[1][6] |
| Parthenolide | MTT Assay | SiHa (cervical cancer) | 8.42 ± 0.76 µM[9][10] |
| Parthenolide | MTT Assay | MCF-7 (breast cancer) | 9.54 ± 0.82 µM[9][10] |
Experimental Protocols
To facilitate further research and comparative studies, we provide detailed protocols for key assays used in the evaluation of NLRP3 inflammasome inhibitors.
NLRP3 Inflammasome Activation and Inhibition Assay in THP-1 Cells
This protocol describes the induction of NLRP3 inflammasome activation in the human monocytic cell line THP-1 and the assessment of inhibition by compounds like this compound and Parthenolide.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
ATP
-
This compound and Parthenolide
-
96-well cell culture plates
-
ELISA kit for human IL-1β
-
Caspase-1 activity assay kit
Procedure:
-
Cell Seeding and Differentiation: Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well. Differentiate the cells into macrophage-like cells by treating with 100 nM PMA for 48-72 hours.
-
Priming: Remove the PMA-containing medium and replace it with fresh medium containing 1 µg/mL LPS. Incubate for 3-4 hours to prime the inflammasome.
-
Inhibitor Treatment: Remove the LPS-containing medium and add fresh medium containing various concentrations of this compound or Parthenolide. Incubate for 1 hour.
-
NLRP3 Activation: Add ATP to a final concentration of 5 mM to activate the NLRP3 inflammasome. Incubate for 1 hour.
-
Sample Collection: Centrifuge the plate and collect the cell culture supernatants.
-
Analysis:
-
IL-1β Measurement: Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Caspase-1 Activity: Measure caspase-1 activity in the cell lysates or supernatants using a fluorometric caspase-1 activity assay kit.
-
Cytotoxicity Assays
MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Procedure:
-
Seed cells in a 96-well plate and treat with various concentrations of the test compound for the desired duration.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
LDH Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Procedure:
-
Seed cells in a 96-well plate and treat with the test compound.
-
After the incubation period, collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit to measure the LDH activity in the supernatant according to the manufacturer's protocol.
-
Measure the absorbance at the recommended wavelength.
Conclusion
This compound and Parthenolide represent two distinct approaches to NLRP3 inflammasome inhibition. This compound is a synthetic, specific, and non-cytotoxic inhibitor, making it a promising candidate for further therapeutic development. Its specificity for NLRP3 minimizes the risk of broad immunosuppression. Parthenolide, a natural product, is a more potent but less specific inhibitor with significant cytotoxicity concerns. While its broad anti-inflammatory and anti-cancer activities are of interest, its toxicity profile presents a major challenge for its clinical application. For researchers in the field, the choice between these or similar inhibitors will depend on the specific research question, with this compound being more suitable for studies focused on the specific role of NLRP3, while Parthenolide might be considered for broader investigations into inflammatory pathways, albeit with careful consideration of its cytotoxic effects.
References
- 1. m.youtube.com [m.youtube.com]
- 2. cohesionbio.com [cohesionbio.com]
- 3. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. promega.com [promega.com]
- 7. LDH Cytotoxicity Assay [bio-protocol.org]
- 8. m.youtube.com [m.youtube.com]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
Validating the Anti-Inflammatory Effects of NLRP3 Inflammasome Inhibitors In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Consequently, the development of specific NLRP3 inhibitors is a major focus of therapeutic research. This guide provides a comparative overview of INF39, a novel NLRP3 inhibitor, and MCC950, a well-characterized alternative, to assist researchers in evaluating their potential for in vivo applications. While this compound shows promise with its specific mechanism of action, a notable gap exists in publicly available in vivo data, which is crucial for preclinical validation.
Mechanism of Action: Targeting the Core of Inflammation
This compound is a non-toxic, irreversible, and specific inhibitor of the NLRP3 inflammasome.[1][2][3] Its mechanism of action is centered on preventing the crucial interaction between NEK7 and NLRP3, a key step in the activation of the NLRP3 inflammasome.[1][2][3] This targeted approach ensures that this compound specifically blocks NLRP3 activation without affecting other inflammasomes like NLRC4 or AIM2, or upstream events such as potassium efflux and reactive oxygen species (ROS) generation.[1][2][3]
In contrast, MCC950, a potent and selective small-molecule inhibitor of NLRP3, also blocks both canonical and non-canonical NLRP3 activation at nanomolar concentrations.[4] MCC950's specificity for NLRP3 over other inflammasomes like AIM2, NLRC4, or NLRP1 has been demonstrated in various studies.[4]
Below is a diagram illustrating the NLRP3 inflammasome activation pathway and the points of intervention for inhibitors like this compound and MCC950.
Caption: NLRP3 inflammasome signaling pathway and inhibitor targets.
In Vivo Validation: A Head-to-Head Comparison
The true test of any anti-inflammatory compound lies in its efficacy and safety in a living organism. While in vitro studies provide valuable mechanistic insights, in vivo models are indispensable for evaluating pharmacokinetics, pharmacodynamics, and overall therapeutic potential.
Experimental Workflow: A General Framework
A typical in vivo study to validate the anti-inflammatory effects of an NLRP3 inhibitor would follow a workflow similar to the one depicted below. This example uses a lipopolysaccharide (LPS)-induced endotoxemia model, a common method for inducing a systemic inflammatory response.
Caption: Generalized workflow for in vivo validation of anti-inflammatory drugs.
Comparative Data: this compound vs. MCC950
The following table summarizes the available in vivo data for this compound and MCC950. The significant disparity in the amount of published data is a critical consideration for researchers planning in vivo studies.
| Parameter | This compound | MCC950 |
| Animal Model | Data not publicly available | Mouse (LPS-induced endotoxemia, EAE, CAPS model)[4] |
| Dose | Data not publicly available | 10-50 mg/kg (i.p.)[4] |
| Route of Administration | Data not publicly available | Intraperitoneal (i.p.), Oral[4][5] |
| Reduction in IL-1β | Data not publicly available | Significant reduction in serum IL-1β[4] |
| Effect on Other Cytokines | Data not publicly available | Reduced IL-6, no significant effect on TNF-α[4] |
| Clinical Outcome | Data not publicly available | Attenuated severity of EAE, rescued neonatal lethality in CAPS model[4] |
Detailed Experimental Protocols
For researchers looking to design their own in vivo studies, detailed protocols are essential. Below is a representative protocol for an LPS-induced endotoxemia model, drawing from established methodologies used for validating compounds like MCC950.
LPS-Induced Endotoxemia Model in Mice
-
Animals: Male C57BL/6 mice, 8-12 weeks old.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Groups:
-
Vehicle control (e.g., saline) + LPS
-
Test compound (e.g., MCC950 at 10 mg/kg) + LPS
-
-
Procedure:
-
Administer the test compound or vehicle via intraperitoneal (i.p.) injection.
-
One hour after treatment, induce endotoxemia by i.p. injection of LPS (e.g., 5 mg/kg).
-
Monitor mice for clinical signs of endotoxemia (e.g., lethargy, piloerection).
-
At a predetermined time point (e.g., 2-4 hours post-LPS), collect blood via cardiac puncture for cytokine analysis.
-
Perform peritoneal lavage with sterile PBS to collect immune cells.
-
-
Analysis:
-
Measure serum levels of IL-1β, TNF-α, and IL-6 using ELISA kits.
-
Analyze the cellular composition of the peritoneal lavage fluid by flow cytometry to quantify neutrophil and macrophage infiltration.
-
Conclusion and Future Directions
This compound presents a compelling profile as a highly specific, irreversible inhibitor of the NLRP3 inflammasome. Its targeted mechanism of action holds significant therapeutic promise. However, the current lack of publicly available in vivo data for this compound is a major hurdle for its preclinical and clinical development.
In contrast, MCC950 has been extensively validated in a variety of in vivo models, with a wealth of data supporting its anti-inflammatory effects. For researchers in the field, this highlights the critical importance of robust in vivo testing to translate promising in vitro findings into viable therapeutic candidates.
Future research on this compound should prioritize in vivo studies in relevant animal models of inflammatory diseases. This will be essential to determine its efficacy, safety, and pharmacokinetic profile, and to ultimately unlock its therapeutic potential. The experimental frameworks and comparative data presented in this guide can serve as a valuable resource for designing and interpreting such studies.
References
- 1. The LPS-induced endotoxemia mouse model [bio-protocol.org]
- 2. Frontiers | Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model [frontiersin.org]
- 3. Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Transcriptomics of INF39-Treated Immune Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the selective NLRP3 inflammasome inhibitor, INF39. It details its mechanism of action and offers a framework for comparative transcriptomic analysis of its effects on immune cells.
While direct, publicly available comparative transcriptomic datasets for this compound-treated immune cells are currently limited, this guide synthesizes the known molecular interactions of this compound and presents a robust, hypothetical experimental design for such studies. This document is intended to serve as a foundational resource for investigating the wider gene expression changes modulated by this potent inhibitor.
Understanding this compound: A Specific and Irreversible NLRP3 Inhibitor
This compound is a nontoxic and irreversible inhibitor of the NLRP3 inflammasome, a key multiprotein complex in the innate immune system responsible for the production of pro-inflammatory cytokines IL-1β and IL-18, and for inducing a form of programmed cell death known as pyroptosis.[1] The specificity of this compound for the NLRP3 inflammasome, without affecting other inflammasomes like AIM2 or NLRC4, makes it a valuable tool for studying NLRP3-driven inflammation.[1]
The mechanism of action of this compound involves direct interaction with the NLRP3 protein. This interaction prevents the ATP-dependent oligomerization of NLRP3, a critical step in inflammasome activation.[2] By inhibiting NLRP3 ATPase activity, this compound effectively blocks the downstream cascade of events, including the recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), and the subsequent activation of caspase-1.[1] Consequently, the cleavage of pro-IL-1β and pro-IL-18 into their mature, active forms is suppressed.
Comparative Analysis of this compound's Effects
A comparative transcriptomic analysis would be invaluable to elucidate the full spectrum of genes regulated by this compound in immune cells, beyond the immediate components of the NLRP3 pathway. Such a study would typically compare the gene expression profiles of immune cells treated with a pro-inflammatory stimulus (like LPS) in the presence and absence of this compound.
Hypothetical Data Summary
The following tables are templates illustrating how quantitative data from a comparative transcriptomics study of this compound-treated immune cells could be presented.
Table 1: Differentially Expressed Genes in LPS-Stimulated Macrophages Treated with this compound
| Gene Symbol | Log2 Fold Change (LPS + this compound vs. LPS) | p-value | Function |
| IL1B | -3.5 | < 0.001 | Pro-inflammatory cytokine |
| IL18 | -2.8 | < 0.001 | Pro-inflammatory cytokine |
| CASP1 | -1.5 | < 0.05 | Protease, inflammasome component |
| CCL2 | -2.1 | < 0.01 | Chemokine |
| CXCL10 | -1.8 | < 0.01 | Chemokine |
| TNF | -0.5 | > 0.05 | Pro-inflammatory cytokine (NLRP3-independent) |
| IFNB1 | 0.2 | > 0.05 | Antiviral cytokine |
| ARG1 | 1.9 | < 0.01 | Anti-inflammatory marker |
Table 2: Pathway Analysis of Downregulated Genes with this compound Treatment
| Pathway | Number of Genes | p-value |
| NLRP3 Inflammasome Signaling | 15 | < 0.0001 |
| IL-1 Signaling | 12 | < 0.001 |
| Cytokine-Cytokine Receptor Interaction | 25 | < 0.01 |
| NF-κB Signaling Pathway | 18 | < 0.05 |
Experimental Protocols
A detailed methodology is crucial for the reproducibility and interpretation of transcriptomic studies. The following is a comprehensive, hypothetical protocol for a comparative RNA-sequencing (RNA-seq) analysis of this compound-treated macrophages.
1. Cell Culture and Treatment:
-
Cell Line: Human monocytic cell line (THP-1) or primary human monocyte-derived macrophages (hMDMs).
-
Culture Conditions: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, at 37°C in a 5% CO2 incubator.
-
Differentiation (for THP-1): Treat THP-1 cells with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours to differentiate them into macrophage-like cells.
-
Experimental Groups:
- Vehicle Control (DMSO)
- LPS only (1 µg/mL for 6 hours)
- LPS (1 µg/mL for 6 hours) + this compound (10 µM, pre-incubated for 1 hour)
- This compound only (10 µM for 7 hours)
-
Replicates: Perform each treatment in biological triplicates.
2. RNA Isolation and Quality Control:
-
Lyse cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA integrity and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). Samples with an RNA Integrity Number (RIN) > 8 are suitable for sequencing.
3. Library Preparation and RNA-Sequencing:
-
Prepare sequencing libraries from 1 µg of total RNA using a poly(A) selection method to enrich for mRNA (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina).
-
Perform paired-end sequencing (2x150 bp) on an Illumina sequencing platform (e.g., NovaSeq 6000) to a depth of at least 20 million reads per sample.
4. Bioinformatic Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of raw sequencing reads.
-
Alignment: Align reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantification: Generate a gene expression matrix by quantifying reads per gene using tools such as featureCounts or Salmon.
-
Differential Gene Expression Analysis: Perform differential expression analysis between experimental groups using DESeq2 or edgeR in R. Identify genes with a |log2 fold change| > 1 and a false discovery rate (FDR) < 0.05 as significantly differentially expressed.
-
Pathway and Functional Enrichment Analysis: Use tools like Gene Set Enrichment Analysis (GSEA) or Ingenuity Pathway Analysis (IPA) to identify biological pathways and functions enriched in the lists of differentially expressed genes.
Visualizing this compound's Mechanism and Experimental Design
Diagrams are essential for visually communicating complex biological pathways and experimental workflows.
Caption: this compound inhibits NLRP3 inflammasome activation.
Caption: Workflow for transcriptomic analysis of this compound.
References
Safety Operating Guide
Proper Disposal Procedures for INF39: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling INF39, a nontoxic and irreversible NLRP3 inhibitor, ensuring its proper disposal is crucial for laboratory safety and environmental protection. This guide provides essential safety and logistical information, including operational and disposal plans, to facilitate the safe management of this compound waste.
Chemical and Safety Data
This compound, with the chemical name 2-chloro-α-methylene-benzenepropanoic acid, ethyl ester, is classified as a chlorinated organic compound and an acrylate derivative. Due to its chemical nature, specific handling and disposal procedures are required.
| Property | Value | Source |
| CAS Number | 866028-26-4 | N/A |
| Molecular Formula | C₁₂H₁₃ClO₂ | N/A |
| Molecular Weight | 224.68 g/mol | N/A |
| Appearance | Solution in ethanol | N/A |
| Solubility | Soluble in DMSO | N/A |
Safety Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Prevent release into the environment.
Disposal Procedures
As a chlorinated organic compound, this compound waste must be segregated from other laboratory waste streams. Improper disposal can lead to environmental contamination and potential health hazards.
Step-by-Step Disposal Protocol:
-
Segregation at the Source:
-
Collect all waste materials containing this compound, including unused solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), in a designated and clearly labeled waste container.
-
The container must be specifically marked as "Halogenated Organic Waste".[1]
-
-
Container Selection:
-
Use a robust, leak-proof, and chemically compatible container for waste collection.
-
Ensure the container is properly sealed to prevent evaporation or spillage.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound (2-chloro-α-methylene-benzenepropanoic acid, ethyl ester)," and the approximate concentration and quantity of the waste.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.
-
This area should be well-ventilated and away from incompatible chemicals.
-
-
Waste Pickup:
-
Arrange for the disposal of the halogenated organic waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
-
Follow all institutional and local regulations for hazardous waste disposal.
-
Do NOT dispose of this compound waste by:
-
Pouring it down the drain.[1]
-
Mixing it with non-halogenated organic waste.
-
Placing it in the regular trash.
Experimental Workflow for In Vitro Studies
The following diagram illustrates a typical experimental workflow for studying the effect of this compound on NLRP3 inflammasome activation in vitro.
Signaling Pathway of NLRP3 Inflammasome Inhibition by this compound
The following diagram illustrates the signaling pathway of the NLRP3 inflammasome and the point of inhibition by this compound.
References
Essential Safety and Operational Guide for Handling INF39
For researchers, scientists, and drug development professionals working with INF39, a comprehensive understanding of safety protocols and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this irreversible NLRP3 inhibitor.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure laboratory safety. The following PPE should be worn at all times:
-
Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and change them immediately if contaminated.
-
Skin and Body Protection: A laboratory coat must be worn. For operations with a higher risk of exposure, consider additional protective clothing.
-
Respiratory Protection: If working with the powdered form or in a situation where aerosolization is possible, a certified respirator is necessary.
General laboratory hygiene practices should be strictly followed. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling the compound.
Hazard Identification and First Aid
This compound should be handled with care, assuming it is a hazardous substance.
| Hazard Statement | Precautionary Statement |
| May be harmful if swallowed, inhaled, or absorbed through the skin. | Avoid contact with eyes, skin, and clothing. Avoid breathing dust, fume, gas, mist, vapors, or spray. |
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
-
In case of skin contact: Immediately wash with soap and plenty of water.
-
If inhaled: Move the person to fresh air.
-
If swallowed: Rinse mouth with water.
In all cases of exposure, seek immediate medical attention.
Operational Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Handling:
-
This compound should be handled in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Use only non-sparking tools.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Recommended storage temperature is -20°C.
-
Keep away from incompatible materials such as strong oxidizing agents.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃ClO₂ | |
| Molecular Weight | 224.68 g/mol | |
| Solubility | Soluble in DMSO and Ethanol | |
| Storage Temperature | -20°C |
Disposal Plan
All waste materials contaminated with this compound, including empty containers, should be treated as hazardous waste.
Disposal Procedure:
-
Segregation: Collect all this compound waste in a designated, labeled, and sealed container.
-
Consult Regulations: Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations.
-
Professional Disposal: Contact a licensed professional waste disposal service to arrange for pickup and disposal. Do not attempt to dispose of this compound down the drain or in regular trash.
Experimental Workflow: Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
